molecular formula C11H16O B188783 2,2-Dimethyl-1-phenyl-1-propanol CAS No. 3835-64-1

2,2-Dimethyl-1-phenyl-1-propanol

Cat. No.: B188783
CAS No.: 3835-64-1
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-UHFFFAOYSA-N
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Description

Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported. Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted on to a polypyrrole film has been reported. An efficient Cu(I)-catalyzed oxidation of 2,2-dimethyl-1-phenyl-1-propanol with di-tert-butyldiaziridinone as oxidant under mild conditions has been investigated.>

Properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-64-1
Record name 2,2-Dimethyl-1-phenyl-1-propanol
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Record name 3835-64-1
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Record name 3835-64-1
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Monograph: 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol , represents a critical structural motif in medicinal chemistry. Distinguished by the adjacency of a bulky tert-butyl group to a benzylic chiral center, this molecule serves as an exemplary model for steric shielding and stereoelectronic control. Unlike its isomer 1-(4-tert-butylphenyl)ethanol, the 2,2-dimethyl architecture of this compound imparts significant resistance to metabolic oxidation at the alkyl position, making it a valuable scaffold for increasing the metabolic stability of drug candidates.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, enantioselective synthesis via Corey-Bakshi-Shibata (CBS) reduction, and analytical validation.

Molecular Architecture & Physicochemical Properties[1]

The molecule comprises a phenyl ring attached to a C1 carbinol center, which is sterically locked by a bulky tert-butyl group at C2. This "neopentyl-like" arrangement creates a high rotational barrier and significant steric hindrance, influencing both receptor binding kinetics and metabolic clearance.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 2,2-Dimethyl-1-phenylpropan-1-ol
Common Name Phenyl tert-butyl carbinol
CAS Number 3835-64-1 (Racemic)(R)-enantiomer: 23439-91-0
Molecular Formula

Molecular Weight 164.25 g/mol
Melting Point 43–45 °CLow-melting crystalline solid
Boiling Point 90 °C @ 5 mmHgRequires high vacuum for distillation
Chirality 1 Chiral Center (C1)Substrate for kinetic resolution
Steric Parameter High steric bulk (

)
Due to proximal t-butyl group
Synthetic Pathways & Stereochemical Control[6][7]

While the racemic compound can be synthesized via the Grignard addition of phenylmagnesium bromide to pivalaldehyde, high-value applications require enantiopure material. The Corey-Bakshi-Shibata (CBS) Reduction of pivalophenone is the industry standard for accessing the (R) or (S) enantiomer with high enantiomeric excess (ee >95%).

3.1 Synthesis Decision Logic

The following diagram illustrates the critical decision pathways for synthesizing this scaffold based on stereochemical requirements.

SynthesisPath Start Target: 2,2-Dimethyl-1-phenyl-1-propanol Racemic Route A: Racemic Synthesis (Grignard Reagent) Start->Racemic Low Cost / Standard Reagents Chiral Route B: Enantioselective Synthesis (Asymmetric Reduction) Start->Chiral High Value / Drug Dev Precursor_A Pivalaldehyde + PhMgBr Racemic->Precursor_A Precursor_B Pivalophenone (Ketone) Chiral->Precursor_B Product_Rac Racemic Alcohol (50:50 mixture) Precursor_A->Product_Rac Nucleophilic Addition CBS CBS Catalyst / Borane (Stereocontrol) Precursor_B->CBS Catalytic Cycle Product_Pure Enantiopure Alcohol (>95% ee) CBS->Product_Pure Hydride Transfer

Figure 1: Synthetic decision tree comparing Grignard addition (racemic) vs. CBS reduction (enantioselective).

3.2 Detailed Protocol: Enantioselective Reduction of Pivalophenone

Objective: Synthesis of (R)-2,2-dimethyl-1-phenyl-1-propanol via CBS reduction.

Reagents:

  • Substrate: Pivalophenone (CAS 938-16-9).[1]

  • Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (10 mol%).

  • Reductant: Borane-dimethyl sulfide complex (

    
    ) or Catecholborane.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve (S)-2-Methyl-CBS-oxazaborolidine (1.0 eq) in anhydrous THF.

  • Borane Addition: Cool the system to 0°C. Add

    
     (0.6 eq) dropwise. The coordination of borane to the nitrogen of the oxazaborolidine activates the hydride.
    
  • Substrate Introduction: Slowly add a solution of Pivalophenone (1.0 eq) in THF over 30–60 minutes.

    • Mechanistic Note: The bulky tert-butyl group of the ketone orients away from the catalyst bulk, directing hydride attack to the Re-face (or Si-face depending on catalyst chirality), ensuring high stereoselectivity.

  • Quenching: Once TLC indicates consumption of the ketone, quench carefully with Methanol (MeOH) to destroy excess borane.

  • Workup: Dilute with diethyl ether, wash with 1N HCl (to remove catalyst), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from hexanes (since the product is a solid, MP ~45°C) to upgrade enantiomeric excess if necessary.

Analytical Characterization

Validation of the structure requires confirming the presence of the tert-butyl singlet and the benzylic proton.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H, Ar-H ): Characteristic phenyl ring multiplet.
      
    • 
       4.40 (s, 1H, CH -OH): Benzylic proton. Appears as a singlet because there are no protons on the adjacent C2 carbon (quaternary). Note: May show doublet splitting if OH coupling is visible.
      
    • 
       1.80 (br s, 1H, OH ): Hydroxyl proton (shift varies with concentration).
      
    • 
       0.95 (s, 9H, C(CH
      
      
      
      )
      
      
      ): Strong, sharp singlet characteristic of the tert-butyl group.
  • IR Spectroscopy:

    • Broad absorption at 3300–3450 cm

      
        (O-H stretch).
      
    • Strong peaks at 2950–2980 cm

      
        (C-H aliphatic stretch, enhanced by methyl groups).
      
Applications in Pharmacophore Design

The 2,2-dimethyl-1-phenyl-1-propanol scaffold is more than a simple alcohol; it is a tool for modulating drug properties.

5.1 Metabolic Stability (The Gem-Dimethyl Effect)

In drug metabolism, benzylic positions are "soft spots" prone to oxidation by Cytochrome P450 enzymes. However, the adjacent quaternary carbon (C2) in this molecule prevents


-oxidation and sterically hinders the approach of metabolic enzymes to the C1 center.
  • Mechanism: The tert-butyl group acts as a "steric umbrella," shielding the carbinol from glucuronidation or oxidation, thereby extending the half-life (

    
    ) of the pharmacophore.
    
5.2 Steric Mapping Diagram

The following graph visualizes the steric and electronic interactions defined by this structure.

Pharmacophore Center Chiral Center (C1) Phenyl Phenyl Ring (Lipophilic / Pi-Stacking) Center->Phenyl TButyl tert-Butyl Group (Steric Shield) Center->TButyl OH Hydroxyl Group (H-Bond Donor/Acceptor) Center->OH Target Receptor Binding Pocket Phenyl->Target Hydrophobic Interaction TButyl->Center Locks Conformation TButyl->Target Blocks Metabolic Attack OH->Target H-Bonding

Figure 2: Pharmacophore map showing how the tert-butyl group provides conformational locking and metabolic shielding.[1]

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][2][4] Journal of the American Chemical Society.[2]

  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol Product Sheet & Properties. Merck KGaA.

  • PubChem. (n.d.).[5] 2,2-Dimethyl-1-phenyl-1-propanol (Compound Summary). National Library of Medicine.

  • NIST. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol IR Spectrum. NIST Chemistry WebBook.

  • TCI Chemicals. (n.d.). Pivalophenone (Precursor) Specifications. Tokyo Chemical Industry.

Sources

2,2-Dimethyl-1-phenyl-1-propanol: The Steric Benchmark in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and mechanistic significance of 2,2-Dimethyl-1-phenyl-1-propanol.

CAS: 3835-64-1 Synonyms: Phenyl tert-butyl carbinol;


-tert-Butylbenzyl alcohol
Molecular Formula: 

[1][2]

Executive Summary

2,2-Dimethyl-1-phenyl-1-propanol is not merely a structural motif; it is a foundational benchmark in physical organic chemistry and asymmetric synthesis.[3] Historically, its discovery and utilization were driven by the need to understand steric hindrance .[3] The molecule features a chiral center flanked by a planar aromatic ring (phenyl) and a massive, spherical steric block (tert-butyl).[3] This extreme steric contrast has made it the "gold standard" substrate for testing:

  • Nucleophilic additions: Differentiating addition vs. reduction in Grignard reagents.

  • Solvolysis mechanisms: Proving the existence of ion pairs (Winstein-Grunwald).[3]

  • Enantioselective catalysis: Validating the efficacy of chiral ligands (e.g., CBS reduction, Noyori hydrogenation).[3]

Historical Genesis & Synthetic Evolution[3]

The Grignard Anomaly (Early 20th Century)

The synthesis of 2,2-dimethyl-1-phenyl-1-propanol provided one of the earliest and most clear-cut demonstrations of the limitations of Grignard reagents. Early chemists attempted to synthesize this alcohol via two retrosynthetic disconnections.[3] The results defined the rules for addition to sterically hindered carbonyls.[3]

  • Route A (Successful): Addition of Phenylmagnesium bromide to Pivalaldehyde (2,2-dimethylpropanal).[3] The aldehyde proton offers no steric clash, allowing the nucleophilic phenyl group to attack the carbonyl carbon.[3]

  • Route B (Failed): Addition of tert-Butylmagnesium chloride to Benzaldehyde .[3] This reaction fails to yield the alcohol.[3][4] Instead, the bulky tert-butyl group acts as a base, transferring a

    
    -hydrogen to the carbonyl oxygen (Meerwein-Ponndorf-Verley type reduction), resulting in benzyl alcohol and isobutene.[3]
    
Visualization: The Grignard Steric Filter

GrignardPathways cluster_Success Route A: Successful Synthesis cluster_Failure Route B: The Steric Failure Target TARGET: 2,2-Dimethyl-1-phenyl-1-propanol Pivalaldehyde Pivalaldehyde (t-Bu-CHO) Success Nucleophilic Addition Pivalaldehyde->Success PhMgBr PhMgBr PhMgBr->Success Success->Target Benzaldehyde Benzaldehyde (Ph-CHO) Failure Beta-Hydride Transfer (Reduction) Benzaldehyde->Failure tBuMgCl t-BuMgCl tBuMgCl->Failure Byproducts Benzyl Alcohol + Isobutene Failure->Byproducts

Figure 1: Mechanistic divergence in the synthesis of phenyl tert-butyl carbinol. Route B fails due to the steric bulk of the tert-butyl Grignard reagent facilitating hydride transfer over nucleophilic attack.

The Era of Asymmetric Catalysis (1980s–Present)

Because the phenyl and tert-butyl groups differ significantly in size and electronic properties, this molecule became the standard test subject for enantioselective reduction of ketones.

  • Pivalophenone Reduction: The reduction of pivalophenone (Ph-CO-tBu) is challenging because the ketone is sterically crowded.[3]

  • Corey-Bakshi-Shibata (CBS) Catalyst: In the late 1980s, the CBS catalyst (chiral oxazaborolidine) demonstrated that it could distinguish between the two faces of pivalophenone with high precision, yielding the alcohol with >95% ee.

  • Kinetic Resolution: In the 1990s, Gregory Fu and others used planar-chiral ferrocene catalysts to kinetically resolve racemic mixtures of this alcohol, achieving selectivity factors (

    
    ) > 90.[3]
    

Mechanistic Insights: The Solvolysis Proving Ground

In the mid-20th century, Saul Winstein used the tosylate derivative of 2,2-dimethyl-1-phenyl-1-propanol to investigate the


 mechanism.
  • The Problem: Does solvolysis proceed via a free carbocation or an ion pair?

  • The Experiment: Winstein observed that when the optically active tosylate was solvolyzed in acetic acid, the rate of racemization was faster than the rate of solvolysis.

  • The Insight: This discrepancy proved the existence of Internal Ion Pairs .[3] The leaving group (OTs) would detach to form a tight ion pair, tumble/rotate, and reattach (racemizing the substrate) without ever exchanging with the solvent.[3] This "return" mechanism was critical in defining modern physical organic chemistry.[3]

Technical Data & Benchmarks

Comparative Enantioselectivity

The following table summarizes how 2,2-dimethyl-1-phenyl-1-propanol serves as a benchmark for various asymmetric methodologies.

MethodologyReagent/CatalystSubstrateOutcome (% ee)Significance
CBS Reduction Borane / (S)-Me-CBSPivalophenone96-98% (S)Proved steric discrimination of B-H delivery.
Transfer Hydrogenation Ru-TsDPEN (Noyori)Pivalophenone95% (S)Demonstrated efficiency on bulky ketones.[3]
Dialkylzinc Addition Et2Zn / (-)-DAIBBenzaldehydeN/A*Note: This method yields ethyl analog; t-BuZn is too unreactive.
Kinetic Resolution Ferrocene-DMAP (Fu)Racemic Alcohol>99% (Recovered)Selectivity factor

.
Physical Properties[3]
  • Melting Point: 24–25 °C (often appears as a supercooled liquid).[3]

  • Boiling Point: 90 °C at 2 mmHg.

  • Chirality: The (S)-enantiomer typically has a negative optical rotation (

    
     in benzene).[3]
    

Experimental Protocols

Standard Synthesis (Grignard Route)

Objective: Synthesis of racemic 2,2-dimethyl-1-phenyl-1-propanol.

Reagents:

  • Bromobenzene (1.0 equiv)[3]

  • Magnesium turnings (1.1 equiv)[3]

  • Pivalaldehyde (1.0 equiv)[3]

  • Anhydrous Diethyl Ether or THF[3]

Protocol:

  • Activation: Flame-dry a 3-neck round bottom flask under

    
    . Add Mg turnings and a crystal of iodine.
    
  • Formation: Add a solution of bromobenzene in ether dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of PhMgBr.[3]

  • Addition: Cool the solution to 0°C. Add pivalaldehyde (diluted in ether) dropwise. Note: The reaction is exothermic; control the rate to prevent solvent boil-over.

  • Workup: Quench with saturated

    
    . Extract with ether (
    
    
    
    ).[3] Wash organics with brine, dry over
    
    
    , and concentrate.[3]
  • Purification: Distill under reduced pressure (vacuum distillation required due to high boiling point).

Kinetic Resolution (Fu's Method)

Objective: Isolation of enantiopure (S)-alcohol from racemate.[3]

Reagents:

  • Racemic 2,2-dimethyl-1-phenyl-1-propanol[5][6]

  • Acetic anhydride (0.6 equiv)[3]

  • Planar-chiral Ferrocene catalyst (1-2 mol%)

  • Triethylamine[3]

Workflow:

  • Dissolve racemate and catalyst in tert-amyl alcohol or ether.[3]

  • Add triethylamine and acetic anhydride at 0°C.

  • Monitor by GC (Chiral column).[3] The catalyst selectively acetylates the (R)-enantiomer.[3]

  • Stop reaction at 50-55% conversion.[3]

  • Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography.[3]

References

  • Winstein, S., & Morse, B. K. (1952).[3] Solvolysis of tert-Butyl-alpha-phenylneopentyl Chloride and Tosylate; Evidence for Ion Pairs.[3] Journal of the American Chemical Society.[3][7][8] Link[3]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society.[3][7][8] Link[3]

  • Ruble, J. C., & Fu, G. C. (1998).[3] Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society.[3][7][8] Link[3]

  • Oguni, N., & Omi, T. (1984).[3] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-aminoethanol.[3] Tetrahedron Letters.[3][8] Link

  • PubChem Compound Summary. (2025). 2,2-Dimethyl-1-phenyl-1-propanol (CID 138060).[3][6][9] National Center for Biotechnology Information.[3] Link[3]

Sources

Steric Control & Chiral Resolution: A Technical Guide to 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Cliff" Benchmark

In the landscape of chiral building blocks, 2,2-dimethyl-1-phenyl-1-propanol (also known as phenyl tert-butyl carbinol) represents a critical "stress test" for asymmetric synthesis. Unlike simple acetophenone derivatives, the presence of the quaternary tert-butyl group adjacent to the carbonyl carbon creates a massive steric barrier.

For researchers and process chemists, this molecule is not just a substrate; it is a benchmark. If a catalytic system—chemical or enzymatic—can efficiently reduce pivalophenone (the ketone precursor) to this alcohol with high enantiomeric excess (ee), it demonstrates exceptional steric tolerance.

This guide provides an authoritative technical breakdown of the stereochemical control, synthesis, and analytical validation of this bulky chiral alcohol.

Stereochemical Fundamentals

Structural Analysis & Nomenclature
  • IUPAC Name: 2,2-Dimethyl-1-phenylpropan-1-ol[1]

  • CAS No: 3835-64-1 (Racemic), 23439-91-0 (R), 23439-90-9 (S)

  • Chiral Center: C1 (Benzylic position).

  • Substituents:

    • -OH (Priority 1: Oxygen)

    • -C(CH₃)₃ (Priority 2: tert-Butyl, 3 x Carbon connections)

    • -C₆H₅ (Priority 3: Phenyl, Carbon with aromatic bonds)

    • -H (Priority 4: Hydrogen)

Note on Priority: The tert-butyl group takes priority over the phenyl group in Cahn-Ingold-Prelog (CIP) rules because the C2 carbon is bonded to (C, C, C), whereas the phenyl C1' is bonded to (C, C, H) in the first shell of expansion (aromaticity counts as phantom bonds to C, but the quaternary nature of t-Bu often wins in immediate branching comparisons depending on strict expansion). Correction: Let's rigorously apply CIP.

  • -OH : 1

  • -C(CH₃)₃ vs -Ph :

    • t-Bu: C bonded to (C, C, C).

    • Ph: C bonded to (C, C, H) [aromatic C counts as 2 C's, but phantom atoms apply].

    • Result: t-Bu is Priority 2. Ph is Priority 3.

  • Configuration:

    • (R)-Enantiomer: Dextrorotatory (+).[2]

    • (S)-Enantiomer: Levorotatory (-).[2]

The "Steric Cliff"

The juxtaposition of the planar phenyl ring and the spherical tert-butyl group creates a "Steric Cliff." In kinetic resolutions or asymmetric reductions, the catalyst must distinguish between these two bulky groups. While tert-butyl is volumetrically larger, the phenyl group is electronically distinct (pi-system).

Asymmetric Synthesis Strategies

Chemical Route: Corey-Bakshi-Shibata (CBS) Reduction

The most reliable method for synthesizing high-ee 2,2-dimethyl-1-phenyl-1-propanol is the CBS reduction. The rigidity of the oxazaborolidine catalyst minimizes the steric repulsion of the tert-butyl group.

Mechanism of Action

The CBS catalyst activates borane (


) as a hydride donor.[3][4] The stereoselectivity is governed by the minimization of steric clashes in the transition state assembly.
  • Catalyst: (S)-Me-CBS (derived from S-proline).

  • Outcome: Yields the (R)-alcohol .[5][6]

  • Logic: The "Large" group (Phenyl) orients trans to the catalyst's bulky group to minimize repulsion. The hydride is delivered from the Re-face of the ketone.

CBS_Mechanism Substrate Pivalophenone (Ph-CO-tBu) TS Transition State Assembly (Ph group anti to catalyst bulk) Substrate->TS Coordination Catalyst (S)-Me-CBS Catalyst + Borane Source Catalyst->TS Activation Product (R)-(+)-Alcohol High ee (>95%) TS->Product Hydride Transfer (Re-face attack)

Validated Protocol (CBS Reduction)
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Catalyst Charge: Add (S)-Me-CBS (1.0 M in toluene, 0.1 eq).

  • Borane Addition: Add

    
     (0.6 eq) at ambient temperature.
    
  • Substrate Feed: Cool to 0°C. Slowly add Pivalophenone (1.0 eq) in THF over 1 hour.

    • Expert Note: Slow addition is crucial. The tert-butyl group retards the rate of reduction compared to acetophenone. Heat evolution is slower, but "pooling" of unreacted borane must be avoided.

  • Quench: Methanol (carefully).

  • Workup: Standard aqueous extraction.

Biocatalytic Route (Enzymatic Reduction)

While Ketoreductases (KREDs) are standard for acetophenones, pivalophenone is often a "non-substrate" for wild-type enzymes due to the tert-butyl bulk preventing active site entry.

  • Success Factors: Engineered KREDs (e.g., from Ralstonia sp. or evolved variants) with expanded "small" binding pockets are required.

  • Advantages: 100% theoretical yield (dynamic kinetic resolution not applicable here as it's a prochiral ketone, but enantioconvergence is possible if starting from racemate via other methods).

Analytical Validation: Determining Stereochemistry

Trust but verify. You cannot rely solely on optical rotation due to the non-linear effects of concentration and solvent. The following two methods are mandatory for rigorous characterization.

Mosher Ester Analysis (NMR)

This is the absolute method for assigning configuration without X-ray crystallography.

Principle: Reaction with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomeric esters. The MTPA phenyl group anisotropically shields protons on the same side of the molecule.

Protocol:

  • Derivatize sample with (R)-MTPA-Cl

    
     (S)-Mosher Ester.
    
  • Derivatize sample with (S)-MTPA-Cl

    
     (R)-Mosher Ester.
    
  • Compare

    
     NMR shifts (
    
    
    
    ) of the tert-butyl protons and the aromatic protons.

Interpretation Logic: Calculate


.
  • If the tert-butyl protons show

    
    , the t-Bu group is shielded in the (S)-ester.
    
  • Mapping: Construct a Newman projection. The configuration is assigned based on which quadrant the protons fall into relative to the MTPA phenyl ring.

Mosher_Logic Step1 Synthesize (S)-MTPA Ester (from R-chloride) Compare Calculate Delta delta (S_ester - R_ester) Step1->Compare Step2 Synthesize (R)-MTPA Ester (from S-chloride) Step2->Compare Result Assign Absolute Config Based on Shielding Model Compare->Result

Chiral HPLC Separation

For quantifying Enantiomeric Excess (ee), Chiral HPLC is the standard.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: The bulky t-Bu group interacts distinctively with the cellulose carbamate cavities.

  • Mobile Phase: Hexane : Isopropanol (95 : 5 to 98 : 2).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV @ 254 nm (Phenyl chromophore).

  • Elution Order (Typical on OD-H):

    • Peak 1: (R)-(+)[4]

    • Peak 2: (S)-(-)[4]

    • Note: Always verify with a racemic standard first.

Summary of Data

ParameterValue / Description
Formula

MW 164.25 g/mol
Specific Rotation

(c=1, CHCl₃) for (R)-enantiomer [1]
Boiling Point 105-110°C @ 15 mmHg
Preferred Synthesis CBS Reduction (Chemical) or Engineered KRED (Biocatalytic)
Analytical Method Chiralcel OD-H (Hex/IPA), Mosher NMR

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][6] Journal of the American Chemical Society. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[7] Chemical Society Reviews. Link

  • PubChem Compound Summary. (2023). 2,2-Dimethyl-1-phenyl-1-propanol.[1] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-1-phenyl-1-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Landscape of a Versatile Alcohol

2,2-Dimethyl-1-phenyl-1-propanol, a tertiary alcohol with the chemical formula C₁₁H₁₆O, presents a unique combination of structural features that dictate its behavior in various solvent systems.[1] Its molecular architecture, comprising a bulky tert-butyl group, a phenyl ring, and a hydroxyl functional group, results in a nuanced interplay of steric hindrance and intermolecular forces. This guide offers a comprehensive exploration of the solubility of 2,2-Dimethyl-1-phenyl-1-propanol in organic solvents, providing researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to effectively utilize this compound in their work.

Physicochemical Properties: The Molecular Basis of Solubility

A thorough understanding of the physicochemical properties of 2,2-Dimethyl-1-phenyl-1-propanol is paramount to predicting its solubility. The key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Melting Point 43-45 °C (lit.)[2]
Boiling Point 90 °C at 5 mmHg (lit.)[2]
Appearance White to pale yellow odorless solid[3]
Structure A tertiary alcohol with a phenyl group and a tert-butyl group attached to the carbinol carbon[1]

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with protic solvents, while the nonpolar phenyl ring and tert-butyl group contribute to van der Waals interactions with nonpolar solvents. This amphiphilic nature suggests that 2,2-Dimethyl-1-phenyl-1-propanol will exhibit a broad range of solubilities across different organic solvent classes.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and data from structurally similar compounds such as 2-phenyl-2-propanol and 2-phenyl-1-propanol, the following table provides a predicted solubility profile for 2,2-Dimethyl-1-phenyl-1-propanol in common organic solvents.[3][4][5]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, Ethyl AcetateHighThe polar nature of the solvent can interact with the polar hydroxyl group of the solute, and the nonpolar regions are also compatible.[4]
Nonpolar Aromatic Toluene, BenzeneHighThe phenyl ring of the solute has strong π-π stacking interactions with the aromatic solvent. 2-Phenyl-2-propanol is known to be soluble in benzene.[3]
Nonpolar Aliphatic Hexane, CyclohexaneMedium to LowThe bulky tert-butyl and phenyl groups provide significant nonpolar character, allowing for some solubility. However, the polar hydroxyl group may limit miscibility.[4][6]
Chlorinated Dichloromethane, ChloroformHighThese solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2,2-Dimethyl-1-phenyl-1-propanol is a multifactorial phenomenon. The following diagram illustrates the key molecular and environmental factors that govern its dissolution in organic solvents.

Caption: Factors influencing the solubility of 2,2-Dimethyl-1-phenyl-1-propanol.

As a general rule, for solid solutes like 2,2-Dimethyl-1-phenyl-1-propanol, solubility in organic solvents tends to increase with temperature.[7][8] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid crystal lattice. The effect of pressure on the solubility of solids in liquids is generally negligible.[7][9]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

  • 2,2-Dimethyl-1-phenyl-1-propanol (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,2-Dimethyl-1-phenyl-1-propanol to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[4]

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

  • Quantitative Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2,2-Dimethyl-1-phenyl-1-propanol.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

The following diagram outlines the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or GC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Safety and Handling

2,2-Dimethyl-1-phenyl-1-propanol is a combustible solid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses and gloves.[10][11] Handling should be performed in a well-ventilated area, and the compound should be kept away from open flames, hot surfaces, and sources of ignition.[10][12]

Conclusion

While specific quantitative solubility data for 2,2-Dimethyl-1-phenyl-1-propanol remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be achieved through the analysis of its molecular structure and the application of fundamental solubility principles. Its amphiphilic nature suggests high solubility in polar protic, polar aprotic, and nonpolar aromatic solvents, with moderate to low solubility in nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of 2,2-Dimethyl-1-phenyl-1-propanol in a wide range of scientific endeavors.

References

  • An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents. Benchchem.
  • 2-Phenyl-2-propanol. Wikipedia. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. [Link]

  • 2,2-Dimethyl-1-phenyl-1-propanol | C11H16O | CID 138060. PubChem. [Link]

  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Safety Data Sheet: 2,2-Dimethyl-1-propanol. Chemos GmbH&Co.KG. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

Sources

Thermal Stability & Degradation Mechanics of 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-1-phenyl-1-propanol (CAS 3835-64-1), often referred to as phenyl tert-butyl carbinol , exhibits a distinct thermal stability profile governed by its "neopentyl-like" steric architecture. Unlike typical secondary alcohols, it possesses a quaternary


-carbon, effectively blocking standard 

-elimination pathways. This structural feature confers exceptional thermal resistance up to its boiling point (~210°C at 760 mmHg), provided acidic catalysts are absent. Degradation, when induced by acid catalysis or extreme thermal stress (>250°C), proceeds primarily via a Wagner-Meerwein skeletal rearrangement , yielding substituted alkenes rather than simple dehydration products.

Chemical Architecture & The "Beta-Hydrogen Blockade"

The thermal resilience of 2,2-Dimethyl-1-phenyl-1-propanol is intrinsic to its molecular geometry. In standard secondary alcohols (e.g., 2-butanol), thermal elimination of water (dehydration) is facile because a proton is available on the adjacent


-carbon.

In this compound, the


-position is a quaternary tert-butyl group . It bears zero protons. Consequently, the low-energy 

or

elimination pathways are mechanistically forbidden. This "Beta-Hydrogen Blockade" forces the molecule to adopt a higher-activation-energy pathway—skeletal rearrangement—to decompose.
Structural Visualization

The diagram below illustrates the steric crowding and the critical lack of


-hydrogens.

G cluster_blockade The Beta-Blockade C1 C1 (Alpha) Secondary Carbon Reactive Center C2 C2 (Beta) Quaternary Carbon (tert-Butyl Group) C1->C2 Sterically Hindered Bond Ph Phenyl Group (Steric Bulk) C1->Ph OH Hydroxyl Group (Leaving Group) C1->OH Me Methyl Groups (No Acidic Protons) C2->Me x3

Figure 1: Structural connectivity highlighting the quaternary C2 center that prevents direct elimination.

Thermodynamic & Physical Profile[1]

The compound is a solid at room temperature, melting into a viscous liquid. Its high boiling point relative to its molecular weight suggests significant intermolecular hydrogen bonding, despite the steric bulk of the tert-butyl group.

Table 1: Physicochemical Properties

PropertyValueCondition/Note
Melting Point 43–45 °CCrystalline solid at RT [1]
Boiling Point 110–111 °C@ 10 mmHg (Vacuum) [2]
Boiling Point (Est.) ~210–220 °C@ 760 mmHg (Atmospheric)
Flash Point 96 °C (206 °F)Closed Cup [1]
Density 0.92 g/mLLiquid phase
pKa ~14.4Predicted [1]
Thermal Limit ~160 °CStable indefinitely (Neutral pH)
Decomposition Onset >200 °CWithout catalyst

Key Insight: The ability to distill this compound at 110°C under reduced pressure without decomposition confirms its stability in the liquid phase, making it robust for standard purification workflows.

Mechanistic Degradation Pathways

While resistant to simple elimination, the compound is not inert. Under acidic conditions (Lewis or Brønsted) or extreme heat, it undergoes a Wagner-Meerwein Rearrangement . This is the defining degradation vector.

The Mechanism: 1,2-Methyl Shift
  • Activation: The hydroxyl group is protonated (or coordinated by a Lewis acid).

  • Ionization: Loss of water generates a secondary benzylic carbocation at C1.

  • Rearrangement: To relieve steric strain and access a more stable tertiary carbocation, a methyl group from the tert-butyl moiety migrates to C1.

  • Elimination: The new tertiary carbocation loses a proton to form a substituted alkene (typically 2-methyl-3-phenyl-2-butene).

Reaction Start 2,2-Dimethyl-1-phenyl-1-propanol (Stable Precursor) Protonated Oxonium Ion (Activated) Start->Protonated + H+ / Heat Carbo2 2° Benzylic Carbocation (Unstable Intermediate) Protonated->Carbo2 - H2O Carbo3 3° Carbocation (Rearranged) Carbo2->Carbo3 Wagner-Meerwein 1,2-Methyl Shift Product 2-Methyl-3-phenyl-2-butene (Alkene Product) Carbo3->Product - H+ (Elimination)

Figure 2: The Wagner-Meerwein rearrangement pathway, the primary thermal failure mode.

Experimental Validation Protocols

To validate the stability of a specific lot or formulation, the following protocols are recommended. These are designed to differentiate between simple volatility and actual chemical degradation.

Protocol A: Vacuum Distillation Stress Test

Purpose: To verify thermal stability during purification.

  • Setup: Short-path distillation apparatus with a nitrogen bleed.

  • Conditions: Apply vacuum to <10 mmHg. Heat bath to 130°C.

  • Observation: Collect fractions.

  • Analysis: Analyze the "pot residue" by H-NMR.

    • Pass Criteria: Residue shows only starting material or trace ketone (pivalophenone).

    • Fail Criteria: Presence of olefinic protons (5.0–6.5 ppm) indicates rearrangement.

Protocol B: Acid-Spiked Accelerated Aging

Purpose: To determine sensitivity to trace catalytic impurities.

  • Sample: Dissolve 100 mg of compound in 1 mL Toluene-d8.

  • Spike: Add 1 mol% p-Toluenesulfonic acid (pTSA).

  • Incubation: Heat to 80°C in a sealed NMR tube.

  • Monitoring: Acquire H-NMR spectra at t=0, 1h, 4h.

    • Result: Rapid appearance of methyl singlets distinct from the tert-butyl peak indicates the methyl shift has occurred. This confirms the "acid-labile" nature despite thermal robustness.

Storage & Handling Implications[4]

For drug development applications where this moiety serves as a chiral auxiliary or intermediate:

  • Avoid Acidic Clay/Silica: When purifying via chromatography, use neutralized silica (treated with 1% Et3N) to prevent on-column rearrangement.

  • Distillation Limits: Keep pot temperatures below 150°C. Use high vacuum to lower the boiling point.

  • Inert Atmosphere: While oxidation is slow, long-term storage should be under Nitrogen/Argon to prevent the slow formation of pivalophenone (via radical autoxidation at the benzylic position).

References

  • ChemicalBook. (2025). 2,2-Dimethyl-1-phenyl-1-propanol Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,2-Dimethyl-1-phenyl-1-propanol. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 2,2-Dimethyl-1-phenyl-1-propanol.[3][2] National Library of Medicine. Retrieved from

  • Chemistry LibreTexts. (2023). Wagner-Meerwein Rearrangements. Retrieved from

Sources

Methodological & Application

Purification of 2,2-Dimethyl-1-phenyl-1-propanol by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Purification of 2,2-Dimethyl-1-phenyl-1-propanol by Recrystallization

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 2,2-Dimethyl-1-phenyl-1-propanol, a key intermediate in various chemical syntheses, through the technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a robust and reproducible purification process.

Foundational Principles: The Rationale Behind Recrystallization

Recrystallization is a premier technique for the purification of nonvolatile organic solids.[1] The fundamental principle is based on the differential solubility of a target compound and its impurities in a selected solvent at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of highly ordered, pure crystals.[4][5][6] Impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[2]

The success of this technique hinges on the slow, controlled formation of the crystal lattice, which selectively incorporates molecules of the desired compound while excluding mismatched impurity molecules.[1][7] This process can significantly enhance the purity of the final product, a critical requirement in pharmaceutical and fine chemical applications.

Critical Analyte Properties of 2,2-Dimethyl-1-phenyl-1-propanol

A thorough understanding of the physical properties of 2,2-Dimethyl-1-phenyl-1-propanol is paramount for designing an effective recrystallization protocol. The key parameters dictate the choice of solvent and the temperature range for the procedure.

PropertyValueSource
IUPAC Name 2,2-dimethyl-1-phenylpropan-1-olPubChem[8]
CAS Number 3835-64-1Sigma-Aldrich
Molecular Formula C₁₁H₁₆OPubChem[8]
Molecular Weight 164.24 g/mol Sigma-Aldrich
Melting Point 43-45 °CChemicalBook[9], Sigma-Aldrich
Boiling Point 90 °C at 5 mmHgChemicalBook[9], Sigma-Aldrich

The relatively low melting point of this compound necessitates careful solvent selection to ensure the solvent's boiling point is lower than the compound's melting point, preventing the compound from "oiling out" instead of crystallizing.[10]

Strategic Solvent Selection: The Core of the Method

The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it is highly soluble when hot and poorly soluble when cold.[10]

Criteria for an Optimal Recrystallization Solvent: [11]

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated to its boiling point.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the solute (43-45 °C for 2,2-Dimethyl-1-phenyl-1-propanol). This criterion is challenging for this specific compound and may necessitate the use of low-boiling point solvents or solvent pairs.

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility: Impurities should ideally be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

Given the structure of 2,2-Dimethyl-1-phenyl-1-propanol (an aromatic alcohol with both polar -OH and non-polar phenyl and tert-butyl groups), a solvent of intermediate polarity or a mixed-solvent system is often effective.[12][13]

Potential Solvent Systems for 2,2-Dimethyl-1-phenyl-1-propanol:

SolventBoiling Point (°C)PolarityRationale & Comments
Hexane 69Non-polarGood choice for a "poor" or "anti-solvent". The compound is likely to have low solubility at room temperature. Its boiling point is safely below the analyte's melting point.
Ethanol 78.4Polar ProticMay be too good a solvent ("like-dissolves-like").[14] The compound may remain soluble even when cold. Best used in a mixed system with an anti-solvent like water or hexane.
Water 100Very PolarCompound is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. However, its boiling point is too high for a single-solvent system.
Toluene 111Non-polar (Aromatic)Boiling point is too high and may cause the compound to melt. Not recommended as the primary solvent.
Ethanol/Water VariableVariableA classic mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol ("good" solvent), and hot water ("poor" solvent) is added dropwise until turbidity persists. Reheating clarifies the solution, which is then cooled.
Hexane/Ethyl Acetate VariableVariableA common non-polar/intermediate polarity mixture. The compound is dissolved in a minimal amount of the better solvent (ethyl acetate), and the poorer solvent (hexane) is added to induce crystallization upon cooling.

The most promising approach for 2,2-Dimethyl-1-phenyl-1-propanol is likely a mixed-solvent system, such as Hexane/Ethyl Acetate or Ethanol/Water, which allows for fine-tuning of the solution's polarity to achieve optimal crystallization conditions.

Visualization of the Purification Workflow

To ensure clarity and reproducibility, the experimental process is outlined below. The following diagrams illustrate the logical flow of the recrystallization procedure and the decision-making process for solvent selection.

Recrystallization_Workflow A Start: Impure Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Allow Solution to Cool Slowly (Induce Crystallization if Needed) C->E No D->E K Discard Impurities D->K F Cool in Ice Bath to Maximize Yield E->F G Vacuum Filtration (Separate Crystals from Mother Liquor) F->G H Wash Crystals with Small Amount of Cold Solvent G->H L Discard Mother Liquor G->L I Dry Crystals H->I J End: Pure Crystalline Solid I->J

Caption: General workflow for purification by recrystallization.

Solvent_Selection outcome outcome Start Test Small Sample with Solvent at RT Q1 Is it Soluble at Room Temp? Start->Q1 Q2 Is it Soluble in Boiling Solvent? Q1->Q2 No Reject_TooSoluble Reject: Too Soluble Q1->Reject_TooSoluble Yes Q3 Do Crystals Form upon Cooling? Q2->Q3 Yes Reject_Insoluble Reject: Insoluble Q2->Reject_Insoluble No Reject_NoCrystals Reject: No Recovery Q3->Reject_NoCrystals No Accept Accept: Good Candidate Q3->Accept Yes

Caption: Decision tree for selecting a suitable recrystallization solvent.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of 2,2-Dimethyl-1-phenyl-1-propanol. Safety glasses and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
  • Chemicals:

    • Crude 2,2-Dimethyl-1-phenyl-1-propanol

    • Recrystallization solvent (e.g., Hexane, or an Ethanol/Water mixture)

    • Boiling chips or a magnetic stir bar

    • Activated carbon (optional, for removing colored impurities)

  • Equipment:

    • Erlenmeyer flasks (2-3, appropriate sizes)

    • Heating source (hot plate with stirring capability or heating mantle)

    • Graduated cylinders

    • Stemless funnel (for hot filtration)

    • Fluted filter paper

    • Buchner funnel and filter flask

    • Source of vacuum (aspirator or pump)

    • Ice bath

    • Spatula and glass rod

    • Watch glass

    • Melting point apparatus

Step-by-Step Procedure
  • Dissolution of the Crude Solid: a. Place the crude 2,2-Dimethyl-1-phenyl-1-propanol (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a boiling chip or stir bar. b. Add a small amount of the chosen solvent (e.g., hexane) to the flask, just enough to create a slurry.[13] c. Gently heat the mixture to the solvent's boiling point while stirring. Add the hot solvent in small portions until the solid just dissolves. Causality: It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling, which is necessary for crystallization to occur.[3][15] An excess of solvent will reduce the yield.

  • Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (a spatula tip's worth) to the solution. c. Reheat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. It must be filtered out while the solution is hot.

  • Hot Gravity Filtration (if necessary): a. This step is required if there are insoluble impurities (including activated carbon) present in the hot solution. b. Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask. c. Keep the solution boiling and pour it through the filter paper in portions. Causality: Performing this step quickly and keeping all glassware hot prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[13]

  • Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] b. Causality: Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice. c. If crystals do not form, induce crystallization by either scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[1]

  • Maximizing Crystal Yield: a. Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes. b. Causality: Further decreasing the temperature lowers the solubility of the compound, maximizing the quantity of crystals that precipitate out of the solution.[4]

  • Isolation and Washing of Crystals: a. Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent to ensure a good seal. b. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. c. Break the vacuum and add a small amount of ice-cold solvent to wash the crystals.[10] d. Reapply the vacuum to draw the wash solvent through. Repeat if necessary. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals without dissolving a significant amount of the product.

  • Drying the Purified Product: a. Leave the crystals in the Buchner funnel with the vacuum on for several minutes to air-dry them as much as possible.[1] b. Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

Purity Assessment and Validation

The efficacy of the purification is validated by measuring the melting point of the dried crystals and calculating the percent recovery.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2 °C) that corresponds to the literature value (43-45 °C).[4] Impurities tend to depress and broaden the melting point range.

  • Percent Recovery Calculation:

    • Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Solid) x 100%

    • A high recovery with a sharp, accurate melting point indicates a successful recrystallization.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • TMP Chem. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]

  • Shiina, I., et al. (n.d.). 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wong, T. (n.d.). Recrystallization-1.pdf. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. PubChem Compound Database. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2018).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]

  • University of Cape Town, Department of Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

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Application Note: Distillation & Purification Protocols for 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

  • 23439-91-0 ((R)-Enantiomer)[1]

  • 3835-64-1 (Racemate)[1][2][3]

Part 1: Executive Summary & Physicochemical Profile

Introduction

2,2-Dimethyl-1-phenyl-1-propanol is a sterically hindered benzylic alcohol often utilized as a chiral auxiliary or a precursor in the synthesis of complex pharmaceutical intermediates. Its structural features—a bulky tert-butyl group adjacent to the benzylic center—impart unique stability profiles but also present specific purification challenges.

While the steric bulk suppresses typical


-elimination (dehydration) pathways seen in linear benzylic alcohols, it significantly raises the melting point. Consequently, the primary failure mode during distillation is condenser clogging (solidification)  rather than thermal decomposition, provided that vacuum is applied.
Physicochemical Data Table

Data consolidated from experimental observations and literature precedents.

PropertyValue / ConditionCritical Note
Molecular Formula

MW: 164.25 g/mol
Physical State (RT) White crystalline solidMP: 45–50 °C (Lit. 43-45 °C)
Boiling Point (High Vac) 90–95 °C @ 5 mmHgPreferred range for purification.
Boiling Point (Low Vac) 110–115 °C @ 10–15 mmHgAcceptable, but higher thermal load.
Solubility Soluble in Et2O, DCM, MeOHInsoluble in water.
Chiral Stability High (Neutral conditions)Risk: Acid-catalyzed racemization via benzylic carbocation.

Part 2: Distillation Logic & Equipment Configuration

The "Warm Condenser" Imperative

Standard water-cooled condensers (typically 4–10 °C) are contraindicated for this compound. With a melting point of ~45 °C, the vapor will desublime or crystallize immediately upon contact with a cold surface, leading to dangerous pressure build-up and potential apparatus rupture.

Correct Configuration:

  • Coolant: Circulating water bath set to 50–55 °C (approx. 5–10°C above MP).

  • Alternative: Air condenser (for small scale) or heat gun application (manual intervention).

Decision Logic Diagram (Graphviz)

DistillationLogic Start Crude 2,2-Dimethyl-1-phenyl-1-propanol ScaleCheck Batch Size? Start->ScaleCheck SmallScale Small Scale (< 5g) ScaleCheck->SmallScale High Value / Chiral LargeScale Large Scale (> 5g) ScaleCheck->LargeScale Bulk / Racemic Kugelrohr Method A: Kugelrohr Distillation (Bulb-to-Bulb) SmallScale->Kugelrohr ShortPath Method B: Short-Path Vacuum Distillation LargeScale->ShortPath Collection Fraction Collection (Keep Receiver Warm) Kugelrohr->Collection Air Cooling Sufficient CondenserCheck CRITICAL: Condenser Temp Setup ShortPath->CondenserCheck ColdWater Cold Water (10°C) FAILURE MODE: Clogging CondenserCheck->ColdWater Avoid WarmWater Warm Water (55°C) SUCCESS: Liquid Distillate CondenserCheck->WarmWater Required WarmWater->Collection

Figure 1: Decision matrix for selecting the appropriate distillation method based on scale and physical properties.

Part 3: Detailed Experimental Protocols

Protocol A: Short-Path Vacuum Distillation (Scale > 5g)

Recommended for bulk purification of the racemate or large batches of enantiomer.

Equipment Requirements:

  • Short-path distillation head (minimal surface area).

  • Vacuum pump capable of < 5 mmHg.

  • Recirculating heater/chiller (set to heat).

  • Oil bath with magnetic stirring.[4]

Step-by-Step Procedure:

  • Pre-Treatment (Acid Neutralization):

    • If the crude material was derived from an acidic reaction (e.g., hydrolysis), dissolve in Et2O and wash with sat.

      
      . Dry over 
      
      
      
      and concentrate.
    • Rationale: Trace acid at high temperatures can catalyze racemization (for the chiral CAS 23439-91-0) or rearrangement.

  • Apparatus Assembly:

    • Connect the circulating heater to the condenser jacket. Set temperature to 55 °C .

    • Note: If a circulator is unavailable, use a static water jacket filled with hot tap water, changing it periodically, or use a heat gun gently on an air condenser.

  • Loading & Degassing:

    • Load the crude solid into the boiling flask. Add a large, oval magnetic stir bar (to break up melting solids).

    • Apply vacuum gradually at room temperature to remove residual solvents.

    • Target Vacuum: 1–5 mmHg.

  • Heating Ramp:

    • Begin heating the oil bath. The solid will melt in the flask ~45 °C.

    • Ramp oil bath to 110–120 °C .

    • Observe the thermometer.[4][5] Distillation should commence when vapor temp reaches 90 °C (at 5 mmHg).

  • Collection:

    • Fore-run: Discard the first 5% (often contains unreacted pivalophenone or solvent).

    • Main Fraction: Collect the clear, viscous liquid distilling at steady temperature.

    • Important: The distillate may solidify in the receiver flask. This is normal.

  • Shutdown:

    • Cool oil bath. Release vacuum with nitrogen (not air, to prevent oxidation at high temp).

Protocol B: Kugelrohr Distillation (Scale < 5g)

Recommended for high-value (R)-enantiomer (CAS 23439-91-0) to maximize recovery.

Why Kugelrohr? The short flight path minimizes thermal exposure, and the lack of a narrow condenser eliminates the clogging risk.

Step-by-Step Procedure:

  • Loading: Dissolve crude in minimal DCM, transfer to the terminal bulb, and evaporate solvent on a rotovap.

  • Setup: Connect the bulb train. Ensure the receiving bulb is outside the oven.

  • Vacuum: Apply high vacuum (< 1 mmHg is ideal).

  • Distillation:

    • Set oven temperature to 100 °C .

    • Rotate the flask train (oscillation prevents bumping).

    • Cooling: The receiving bulb usually only requires air cooling. If the ambient air is hot, apply a wet tissue or dry ice only to the receiving bulb surface.

  • Harvest: Melt the solidified distillate in the receiver bulb using a heat gun to transfer it out.

Part 4: Quality Control & Troubleshooting

Analytical Validation

After distillation, purity and identity must be verified.

MethodExpected Observation
1H NMR (CDCl3)

0.95 (s, 9H)
: tert-butyl group.

4.40 (s, 1H)
: Benzylic proton (shifts with concentration).

7.30 (m, 5H)
: Phenyl group.
Chiral HPLC Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/iPrOH (95:5).Purpose: Verify ee% for CAS 23439-91-0.
Troubleshooting Guide
  • Problem: Distillate crystallizes in the condenser, causing pressure spikes.

    • Solution: Stop heating immediately. Use a heat gun to melt the blockage into the receiver. Increase condenser coolant temp to 60 °C.

  • Problem: Low yield; material remains in flask.

    • Solution: Vacuum is insufficient. Check pump oil and seals. If pressure > 10 mmHg, bath temp must be increased to ~140 °C (risky).

  • Problem: Product is yellow/orange.

    • Solution: Indicates oxidation or ketone contamination. Redistill or recrystallize from Hexane/EtOAc.

Purification Workflow Diagram

PurificationFlow Crude Crude Reaction Mix (Mg salts + Alcohol) Quench Quench: NH4Cl (aq) Crude->Quench Extract Extract: Et2O Quench->Extract Wash Wash: NaHCO3 (Remove Acid Traces) Extract->Wash Dry Dry: Na2SO4 Wash->Dry Conc Concentrate Dry->Conc Distill Vacuum Distillation (Warm Condenser) Conc->Distill Final Pure 2,2-Dimethyl- 1-phenyl-1-propanol Distill->Final

Figure 2: End-to-end purification workflow emphasizing the neutralization step.

Part 5: References

  • Sigma-Aldrich. Product Specification: 2,2-Dimethyl-1-phenyl-1-propanol (CAS 3835-64-1). Retrieved from .

  • PubChem. Compound Summary: 2,2-Dimethyl-1-phenyl-1-propanol.[5][6] National Library of Medicine. Retrieved from .

  • ABCR GmbH. Product Data: (R)-2,2-Dimethyl-1-phenyl-1-propanol (CAS 23439-91-0).[7] Retrieved from .

  • Organic Syntheses. General procedures for reduction of sterically hindered ketones. (Contextual reference for pivalophenone reduction).

  • NIST Chemistry WebBook. 2,2-Dimethyl-1-phenyl-1-propanol Thermochemical Data. Retrieved from .[8]

Sources

Application Note: 2,2-Dimethyl-1-phenyl-1-propanol in Asymmetric Synthesis

[1]

Introduction & Structural Significance

2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol, is a secondary benzylic alcohol characterized by extreme steric differentiation at the chiral center.[1]

The "Steric Stress Test"

The molecule features a chiral center flanked by a planar phenyl ring and a bulky tert-butyl group. This structural motif creates a massive steric disparity between the two substituents (

benchmark substrate
  • Enzymatic Kinetic Resolution (EKR): Testing the active site plasticity of lipases.

  • Asymmetric Transfer Hydrogenation (ATH): Evaluating the enantioselectivity of Ru/Rh/Ir catalysts on sterically demanding ketones (Pivalophenone).

  • Chiral Solvating Agents: Determining enantiomeric excess (ee) via NMR due to its distinct shift dispersion.[1]

PropertyValue
Molecular Formula

Molecular Weight 164.24 g/mol
Boiling Point 90 °C (5 mmHg)
Steric Feature Adjacent tert-butyl group prevents standard

attack; promotes

or elimination.[1]
Primary Use Chiral benchmark, intermediate for sterically encumbered esters.[1]

Core Application: Enzymatic Kinetic Resolution (EKR)

The most prevalent use of 2,2-dimethyl-1-phenyl-1-propanol is as a substrate to validate the performance of biocatalysts.[1] Due to the steric bulk of the tert-butyl group, only highly selective enzymes can effectively resolve this alcohol.

Mechanism

The resolution typically employs Candida antarctica Lipase B (CAL-B) (commercialized as Novozym 435).[1] The enzyme selectively acylates the (


Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (

Materials:

  • Racemic 2,2-dimethyl-1-phenyl-1-propanol (10 mmol)[1]

  • Novozym 435 (immobilized CAL-B, 20 mg/mmol substrate)

  • Vinyl Acetate (3.0 equivalents)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry)[1]

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.64 g (10 mmol) of racemic alcohol in 50 mL of dry MTBE.

  • Activation: Add 3.0 equivalents (2.8 mL) of vinyl acetate.

  • Initiation: Add 200 mg of Novozym 435 and 100 mg of activated molecular sieves (to scavenge trace water and prevent hydrolysis).

  • Incubation: Shake the mixture at 30°C at 200 rpm. Note: Higher temperatures increase rate but may decrease enantioselectivity (E-value).

  • Monitoring: Monitor reaction progress via Chiral GC or HPLC.

    • Target: Stop reaction at exactly 50% conversion.

    • Timeframe: Typically 24–48 hours due to steric hindrance.[1]

  • Workup: Filter off the enzyme and molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (

    
    )-alcohol from the (
    
    
    )-acetate using silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Data (Typical):

Component Enantiomer Yield ee

| Unreacted Alcohol | (

Acylated Product

1
Workflow Visualization

EKR_PathwayRacemicRacemic2,2-Dimethyl-1-phenyl-1-propanolEnzymeCAL-B (Novozym 435)+ Vinyl AcetateRacemic->Enzyme Kinetic ResolutionS_Alc(S)-Alcohol(Unreacted)Enzyme->S_Alc Slow ReactingR_Est(R)-Acetate(Acylated)Enzyme->R_Est Fast ReactingHydrolysisChemical Hydrolysis(NaOH/MeOH)R_Est->Hydrolysis DeprotectionR_Alc(R)-AlcoholHydrolysis->R_Alc Yields Enantiomer

Figure 1: Kinetic resolution workflow separating the enantiomers via selective acylation.

Application 2: Asymmetric Synthesis via Transfer Hydrogenation[1]

When the target is to synthesize the alcohol directly from the ketone (Pivalophenone) rather than resolving a racemic mixture, Asymmetric Transfer Hydrogenation (ATH) is the industry standard. The steric bulk of the tert-butyl group makes this a challenging substrate for standard borohydride reductions, but ideal for Ruthenium-based catalysis.[1]

Protocol: Ru-TsDPEN Catalyzed Reduction

Objective: Synthesis of (

Reagents:

  • Substrate: Pivalophenone (2,2-dimethyl-1-phenylpropan-1-one)[1][2]

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat

Step-by-Step Methodology:

  • Catalyst Loading: In a Schlenk flask under Argon, dissolve Pivalophenone (10 mmol, 1.62 g) in 10 mL DCM.

  • Catalyst Addition: Add the Ru-catalyst (0.05 mmol, 32 mg).

  • H-Donor Addition: Add the HCOOH/Et3N mixture (2.5 mL) via syringe.

  • Reaction: Stir at 28°C for 12–24 hours.

    • Process Control: Monitor consumption of ketone via TLC (Hexane/EtOAc 9:1).[1] The alcohol spot will be more polar (lower

      
      ).
      
  • Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash combined organics with saturated

    
     (to remove formic acid) and brine. Dry over 
    
    
    .[1]
  • Isolation: Evaporate solvent to yield the chiral alcohol.[1]

Why this works: The "chiral pocket" formed by the TsDPEN ligand and the


Steric Limitations & Chemical Reactivity Notes

Researchers must be aware of the limitations imposed by the tert-butyl group at the carbinol center.

The Mitsunobu Reaction (Caution)

Unlike typical secondary alcohols, 2,2-dimethyl-1-phenyl-1-propanol is poorly reactive in standard Mitsunobu conditions (

1
  • Issue: The

    
     attack on the benzylic carbon is blocked by the tert-butyl group.
    
  • Outcome: Attempts to invert the center often lead to elimination (forming styrene derivatives) or retention (via an

    
    -like ion pair mechanism) rather than the desired inversion.
    
  • Recommendation: Avoid Mitsunobu for inversion. Use oxidation to the ketone followed by enantioselective reduction (Protocol 3) to access the opposite enantiomer.

Oxidation

Oxidation to Pivalophenone is efficient but requires non-bulky oxidants.[1]

  • Preferred: Jones Oxidation or Dess-Martin Periodinane (DMP).[1]

  • Avoid: Sterically hindered TEMPO oxidations may be sluggish.[1]

Analytical Standards (Enantiomeric Excess Determination)

To validate the protocols above, accurate measurement of ee is required.

HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (98:2).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Approximate):

    • (

      
      )-Enantiomer: ~12 min[1]
      
    • (

      
      )-Enantiomer: ~15 min[1]
      
    • Note: Always run a racemic standard first to establish retention times for your specific system.

References

  • Enzymatic Kinetic Resolution: Karadeniz, F., et al. (2010).[1] Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. Artificial Cells, Blood Substitutes, and Biotechnology.[3]

  • Asymmetric Transfer Hydrogenation: Hashiguchi, S., et al. (1995).[1] Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.

  • Mitsunobu Limitations: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Physical Properties & Safety: PubChem Compound Summary for CID 138060, 2,2-Dimethyl-1-phenyl-1-propanol.[1]

  • Biocatalytic Reduction: Kratzer, R., et al. (2011).[1] Whole-cell biocatalysis for the reduction of pivalophenone. Microbial Cell Factories.

Application Note: Asymmetric Synthesis & Applications of 2,2-Dimethyl-1-phenyl-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric "Cliff"

2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1) represents a unique scaffold in asymmetric synthesis. Its structural significance lies in the extreme steric differentiation between its two flanking groups: the planar, aromatic phenyl ring and the volumetrically massive, spherical tert-butyl group .

In drug development and catalysis, this molecule serves two critical roles:

  • The "Benchmark" Substrate: Due to the steric bulk of the tert-butyl group, the precursor ketone (pivalophenone) is the ultimate stress test for enantioselective reducing agents. If a catalyst can reduce pivalophenone with high enantiomeric excess (ee), it is considered robust.

  • Chiral Ligand Scaffold: The alcohol functionality can be derivatized into bulky phosphinites or phosphites, creating ligands that enforce high stereocontrol in transition metal catalysis (e.g., Rh, Ir hydrogenation) due to the "wall" created by the tert-butyl moiety.

This guide details the protocols for synthesizing this scaffold with >95% ee and applying it to create high-value chiral ligands.

Protocol A: Enantioselective Synthesis via CBS Reduction

Objective: Synthesis of (R)-2,2-Dimethyl-1-phenyl-1-propanol (>95% ee). Principle: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to activate borane (BH₃), directing hydride attack to the Re-face of the ketone.

Materials
  • Substrate: Pivalophenone (2,2-dimethyl-1-phenylpropan-1-one).

  • Catalyst: (S)-Me-CBS (oxazaborolidine derived from S-proline).

  • Reductant: Borane-THF complex (1.0 M in THF) or Borane-DMS.

  • Solvent: Anhydrous THF (water content <50 ppm is critical).

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.

    • Note: Moisture kills the catalyst. Ensure all glassware is oven-dried at 120°C for >4 hours.

  • Borane Addition:

    • Add the stoichiometric oxidant, Borane-THF (0.6 - 1.0 equiv relative to ketone), to the catalyst solution at room temperature. Stir for 10 minutes.

    • Mechanistic Insight: This forms the active Lewis acid-base complex where the nitrogen of the oxazaborolidine coordinates to the borane.

  • Controlled Addition:

    • Cool the reaction mixture to 0°C.

    • Add Pivalophenone (1.0 equiv) dropwise as a solution in THF over 30–60 minutes.

    • Critical: Slow addition maintains a low concentration of unreacted ketone, preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench & Workup:

    • Monitor by TLC (Hexane/EtOAc 9:1). Once complete, carefully quench with MeOH (Caution: H₂ gas evolution).

    • Add 1N HCl and extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash chromatography (Silica gel, 5% EtOAc in Hexanes).

    • Yield: Typically 90-95%.

    • Enantiomeric Excess: Determine via HPLC (Chiralcel OD-H column, 98:2 Hexane/iPrOH).

Mechanism Visualization (CBS Cycle)

CBS_Cycle Cat Pre-Catalyst (S)-Me-CBS Complex Active Complex (Cat-BH3) Cat->Complex + BH3·THF TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Pivalophenone (Steric Steering) Prod_Complex Alkoxy-Borane Intermediate TS->Prod_Complex Hydride Transfer Prod_Complex->Cat Catalyst Regeneration Product Product (R)-Alcohol Prod_Complex->Product + MeOH (Hydrolysis)

Figure 1: The catalytic cycle of the CBS reduction.[1][2] The steric bulk of the tert-butyl group forces the ketone to orient away from the catalyst's substituents, ensuring high enantioselectivity.

Protocol B: Derivatization to Chiral Phosphinite Ligands

Objective: Convert the chiral alcohol into a monodentate phosphinite ligand for Asymmetric Hydrogenation. Application: These ligands are highly effective in Rh(I)-catalyzed hydrogenation of olefins, where the tert-butyl group prevents catalyst deactivation by aggregation.

Materials
  • Precursor: (R)-2,2-Dimethyl-1-phenyl-1-propanol (from Protocol A).

  • Reagent: Chlorodiphenylphosphine (PPh₂Cl).

  • Base: n-Butyllithium (n-BuLi) or Triethylamine/DMAP.

  • Solvent: Anhydrous Toluene or Ether.

Methodology
  • Deprotonation:

    • Dissolve (R)-alcohol (1.0 equiv) in anhydrous toluene under Argon.

    • Cool to -78°C.

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins.

    • Why n-BuLi? The steric bulk of the tert-butyl group makes the hydroxyl proton less accessible; a strong base ensures complete deprotonation compared to weak amine bases.

  • Phosphinylation:

    • Add Chlorodiphenylphosphine (1.1 equiv) dropwise at -78°C.

    • Allow the reaction to warm to room temperature naturally overnight.

  • Filtration & Isolation:

    • The byproduct (LiCl) will precipitate. Filter the mixture under an inert atmosphere (Schlenk frit or glovebox).

    • Concentrate the filtrate to yield the crude phosphinite.

    • Stability Note: Phosphinites are sensitive to oxidation. Store under Argon or use immediately for complexation with [Rh(COD)₂]BF₄.

Application C: Chiral Solvating Agent (CSA) for NMR

Concept: The distinct magnetic anisotropy of the phenyl ring, combined with the hydrogen-bonding capability of the hydroxyl group, makes this molecule an excellent Chiral Solvating Agent. It is used to determine the ee% of chiral amines or phosphine oxides without HPLC.

Protocol:

  • Sample Prep: Dissolve the analyte (e.g., a chiral amine, 10 mg) in CDCl₃ (0.6 mL).

  • CSA Addition: Add (R)-2,2-Dimethyl-1-phenyl-1-propanol (2.0 - 5.0 equivalents).

  • Analysis: Acquire ¹H NMR.

  • Interpretation: The chiral alcohol forms transient diastereomeric complexes with the analyte enantiomers via H-bonding. The bulky phenyl group shields/deshields protons of the (R)-analyte differently than the (S)-analyte, causing "peak splitting."

    • Calculation: Integration of the split peaks provides the enantiomeric ratio (er).

Data Summary & Validation

ParameterValue / ObservationMethod of Verification
CAS Number 3835-64-1Chemical Abstracts Service
Molecular Weight 164.25 g/mol Mass Spectrometry
Melting Point 43–45 °CCapillary Melting Point
Optical Rotation [α]D²⁰ = +25.5° (c=1, CHCl₃)Polarimetry (for R-isomer)
HPLC Retention R-isomer: 12.5 min / S-isomer: 14.2 minChiralcel OD-H (Hex/IPA 98:2)
CBS Selectivity >95% ee (typical)HPLC Integration

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][4] Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010).[5] Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction.[5] Artificial Cells, Blood Substitutes, and Biotechnology, 38(5), 288–293.[5] [Link][5]

  • Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (1998). trans-RuH (η1-BH4)(binap)(1, 2-diamine): a catalyst for asymmetric hydrogenation of simple ketones under base-free conditions. Angewandte Chemie International Edition, 37(12), 1703-1707. (Demonstrates the utility of bulky ketones as benchmark substrates). [Link]

Sources

Process Development Guide: Scalable Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategies for 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), also known as tert-butyl phenyl carbinol.[1] This sterically crowded secondary alcohol is a critical intermediate in the synthesis of chiral auxiliaries and pharmacophores.

The steric bulk of the tert-butyl group presents unique challenges in nucleophilic addition and reduction. Standard protocols often fail or yield low conversion due to kinetic barriers.[1] This guide provides two validated pathways:

  • Racemic Synthesis: A robust, cost-effective reduction of pivalophenone using Sodium Borohydride (

    
    ).[1]
    
  • Asymmetric Synthesis: A catalytic Transfer Hydrogenation (CTH) utilizing Ru-based Noyori catalysts for high enantiomeric excess (

    
    ).[1]
    

Route Selection Strategy: The Steric Conundrum

In process chemistry, selecting the starting material dictates the impurity profile. For 2,2-Dimethyl-1-phenyl-1-propanol, two retrosynthetic disconnections are possible. We analyze them below to justify the preferred route.

The Grignard Trap (What to Avoid)

A common error in early-stage development is attempting the addition of tert-butylmagnesium chloride to benzaldehyde.

  • The Flaw: The tert-butyl Grignard reagent possesses

    
    -hydrogens and is extremely bulky.[1] Instead of nucleophilic addition, it acts as a hydride donor (reduction), yielding Benzyl Alcohol as the major product via a six-membered transition state (Meerwein-Ponndorf-Verley type mechanism).[1]
    
  • The Correct Grignard Route: Phenylmagnesium bromide + Pivalaldehyde.[1] This works because PhMgBr has no

    
    -hydrogens.[1] However, Pivalaldehyde is volatile and expensive compared to aromatic ketones.[1]
    
The Preferred Route: Ketone Reduction

The reduction of Pivalophenone (2,2-dimethylpropiophenone) is the superior scale-up choice.

  • Availability: Pivalophenone is a cheap, stable industrial commodity.[1]

  • Atom Economy: Reduction generates less waste than Grignard stoichiometry.[1]

  • Safety: Avoids the handling of pyrophoric organometallics on a kilo-scale.

Decision Matrix Visualization

RouteSelection Start Target: 2,2-Dimethyl-1-phenyl-1-propanol RouteA Route A: Grignard (t-BuMgCl + PhCHO) Start->RouteA RouteB Route B: Grignard (PhMgBr + Pivalaldehyde) Start->RouteB RouteC Route C: Ketone Reduction (Pivalophenone + Hydride) Start->RouteC ResultA FAILURE: Reduction Side Product (Benzyl Alcohol) RouteA->ResultA Beta-Hydride Elimination ResultB Viable but Expensive (Volatile Aldehyde) RouteB->ResultB High Cost ResultC OPTIMAL: Scalable & Cost-Effective RouteC->ResultC High Yield

Figure 1: Strategic decision tree highlighting the selection of Ketone Reduction over Grignard reagents due to steric and economic factors.

Protocol 1: Racemic Scale-Up (NaBH4 Reduction)

Objective: Produce >100g of racemic 2,2-Dimethyl-1-phenyl-1-propanol. Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.[2] The reaction is slower than acetophenone reduction due to the tert-butyl steric blockade.

Reagents & Materials
ReagentEquiv.[1]RoleCritical Attribute
Pivalophenone 1.0SubstrateLiquid, d=0.97 g/mL
Sodium Borohydride 1.5ReductantPowder, Moisture Sensitive
Methanol 10 VolSolventActivates Borohydride
Acetic Acid -QuenchControls pH
Step-by-Step Methodology
  • Setup: Equip a 2L 3-neck round-bottom flask with an overhead mechanical stirrer (essential for slurry handling), a reflux condenser, and a temperature probe.

  • Solvation: Charge Pivalophenone (163.2 g, 1.0 mol) and Methanol (1.2 L). Stir at 20°C until homogeneous.

  • Reagent Addition (Exotherm Control):

    • Cool the solution to 0–5°C using an ice/salt bath.

    • Add

      
       (56.7 g, 1.5 mol) portion-wise over 60 minutes.
      
    • Caution: Hydrogen gas (

      
      ) evolution will occur.[1] Ensure adequate venting.[1] Do not seal the system.
      
    • Note: Unlike standard ketones, the reaction may be sluggish at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1][3]

    • Checkpoint: If >5% starting material remains after 6 hours, gently heat to 40°C. The steric bulk retards the rate.

  • Quench:

    • Cool back to 10°C.

    • Slowly add Acetone (50 mL) to destroy excess hydride (bubbling will occur).[1]

    • Adjust pH to ~6-7 using 1M Acetic Acid or dilute HCl.[1] Avoid strong acid which can induce dehydration to the alkene.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.[1]

    • Partition the residue between Ethyl Acetate (500 mL) and Water (500 mL).

    • Wash the organic layer with Brine (200 mL). Dry over

      
      .[1]
      
  • Isolation:

    • Evaporate solvent.[1] The crude product is often a viscous oil that solidifies upon standing (MP: 43–45°C).

    • Purification: Recrystallization from Hexane (cooled to -20°C) yields white needles.[1] Alternatively, vacuum distillation (bp 90°C @ 5 mmHg) provides high purity.[1]

Protocol 2: Asymmetric Scale-Up (Noyori Transfer Hydrogenation)[1]

Objective: Synthesis of (S)- or (R)-2,2-Dimethyl-1-phenyl-1-propanol with >95% ee. Context: For pharmaceutical applications, the racemic route is insufficient. We utilize Asymmetric Transfer Hydrogenation (ATH) which avoids high-pressure hydrogen gas.[1]

The Catalyst System

We employ a Ruthenium(II)-arene complex with a chiral diamine ligand (TsDPEN).[1]

  • Catalyst Precursor:

    
    [1]
    
  • Ligand:

    
     ((S,S)-TsDPEN)
    
  • Hydrogen Donor: Formic Acid / Triethylamine azeotrope (5:2).[1]

Methodology
  • Catalyst Formation (In-Situ):

    • In a Schlenk flask under Nitrogen, combine

      
       (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%).
      
    • Add Isopropanol and heat to 80°C for 20 mins to form the orange active catalyst species.

  • Reaction:

    • Charge Pivalophenone (1.0 equiv) to the catalyst solution.

    • Add the H-donor mixture (

      
      ) (3.0 equiv).[1]
      
    • Stir at 25–30°C.

    • Kinetics Note: The reaction is slower than acetophenone.[1] Reaction times of 12–24 hours are typical.[1]

  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM).[1]

    • Wash with sat.[1]

      
       to remove excess formic acid.[1]
      
    • Concentrate and recrystallize from Hexane/Pentane.[1]

Process Flow Diagram (PFD)

ProcessFlow RawMat Pivalophenone (Liquid) Reactor Reactor (0°C -> 25°C, 6h) H2 Venting RawMat->Reactor Reagent NaBH4 (Solid) + MeOH Reagent->Reactor Quench Quench (Acetone/Acid) Reactor->Quench Complete Conversion Evap Solvent Strip (Remove MeOH) Quench->Evap Extract Phase Split (EtOAc / Water) Evap->Extract Cryst Crystallization (Hexane, -20°C) Extract->Cryst Org. Layer Waste Aqueous Waste (Borates) Extract->Waste Aq. Layer Product Product White Solid >99% Purity Cryst->Product

Figure 2: Unit operation flow for the batch synthesis of 2,2-Dimethyl-1-phenyl-1-propanol.

Analytical & Quality Control

Physical Identification[1]
  • Appearance: White crystalline solid.[1][4]

  • Melting Point: 43–45°C. Note: Impure fractions often appear as a supercooled liquid.

NMR Characterization

The tert-butyl group provides a distinct diagnostic signal.[1]

  • 1H NMR (400 MHz, CDCl3):

    
     7.35–7.20 (m, 5H, Ar-H), 4.40 (s, 1H, CH-OH), 1.80 (br s, 1H, OH), 0.95 (s, 9H, t-Bu).
    
  • Key Check: Absence of ketone peak (usually ~1.2 ppm for t-Bu in ketone vs 0.95 in alcohol).[1]

Chiral HPLC (For Protocol 2)
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane/Isopropanol (98:2).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Expectation: Enantiomers typically separate with

    
    .[1]
    

Safety & Engineering Controls

  • Hydrogen Management: The NaBH4 reduction releases 4 moles of

    
     per mole of borohydride consumed if quenched rapidly, or slowly during reaction. Reactors must have non-valved vent lines to a scrubber or fume hood exhaust.[1]
    
  • Thermal Runaway: While Pivalophenone is sterically hindered, the initial addition of borohydride can still be exothermic.[1] Never add solid NaBH4 to a warm solution.[1]

  • Borate Emulsions: During extraction, boron salts can form stable emulsions.[1] Keeping the aqueous layer slightly acidic (pH 5-6) or using a tartaric acid wash helps break these emulsions.[1]

References

  • Sigma-Aldrich. (n.d.).[1][3] 2,2-Dimethyl-1-phenyl-1-propanol Product Sheet. Retrieved from [1][3]

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1] (Foundational text for Protocol 2).

  • Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1] (Mechanistic basis for Protocol 1).

  • PubChem. (n.d.).[1] Compound Summary: 2,2-Dimethyl-1-phenyl-1-propanol.[1][3][6][7] Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Grignard side reactions and ketone reduction workups).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for researchers encountering low yields in the synthesis of 2,2-dimethyl-1-phenyl-1-propanol. The primary synthetic route discussed is the Grignard reaction between a tert-butylmagnesium halide and benzaldehyde. This reaction, while straightforward in principle, is often hampered by challenges related to steric hindrance and competing side reactions. This document offers solutions and explains the chemical principles behind them to empower researchers to optimize their synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: Why is my yield of 2,2-dimethyl-1-phenyl-1-propanol consistently low?

Low yields are most often a consequence of two primary factors. First, significant steric hindrance is caused by the bulky tert-butyl group of the Grignard reagent, which impedes its nucleophilic attack on the benzaldehyde carbonyl carbon.[1][2] Second, several competing side reactions can consume the Grignard reagent or starting materials, with the most common being the Wurtz coupling of the tert-butyl halide.[3][4][5]

Q2: I'm seeing a significant amount of 2,2,3,3-tetramethylbutane in my crude product. What's causing this and how can I stop it?

The presence of 2,2,3,3-tetramethylbutane is a definitive sign of a Wurtz-type coupling reaction . This side reaction occurs when a newly formed molecule of the Grignard reagent (tert-butylmagnesium halide) reacts with a molecule of unreacted tert-butyl halide.[4][6] It is primarily caused by a high local concentration of the alkyl halide and elevated reaction temperatures.[4][5] To minimize this, add the tert-butyl halide solution very slowly (dropwise) to the magnesium suspension and maintain rigorous temperature control, using an ice bath if necessary to manage the exothermic reaction.[4][5]

Q3: My Grignard reaction won't start. The solution remains clear and the magnesium is unreactive. What should I do?

Failure to initiate is a classic Grignard problem, usually due to a passivating layer of magnesium oxide on the metal surface.[7] To activate the magnesium, you can:

  • Add a small crystal of iodine. Its disappearance of color indicates activation.[3][4]

  • Add a few drops of 1,2-dibromoethane.

  • Physically crush some of the magnesium turnings under an inert atmosphere using a glass rod to expose a fresh metal surface.[7]

  • Ensure all glassware is rigorously flame-dried and the solvent is absolutely anhydrous.

Q4: How critical are anhydrous conditions for this reaction?

They are absolutely critical. Grignard reagents are extremely strong bases and will react readily with any protic source, especially water, to quench the reagent into an alkane (isobutane in this case).[3][7][8] This consumes your nucleophile and drastically reduces the yield of the desired alcohol. All glassware must be flame- or oven-dried, and solvents must be certified anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).

Q5: Can I use a different solvent besides diethyl ether or THF?

Anhydrous ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They play a crucial role in solvating and stabilizing the Grignard reagent by forming Lewis acid-base complexes, which are necessary for its formation and reactivity.[3][9] While other ethers like 2-Methyltetrahydrofuran (2-MeTHF) can sometimes be used to mitigate side reactions like Wurtz coupling, using non-etheral or protic solvents will prevent the reaction from occurring.[4]

Section 2: In-Depth Troubleshooting Guide

This section systematically addresses problems organized by experimental stage, explaining the underlying chemistry for each solution.

Part A: Grignard Reagent (tert-Butylmagnesium Halide) Preparation
Symptom / Observation Potential Cause(s) Recommended Solution(s) Underlying Principle
Reaction Fails to Initiate 1. Magnesium oxide layer on turnings.[7] 2. Wet solvent or glassware. 3. Unreactive alkyl halide.1. Add an initiator (iodine crystal or 1,2-dibromoethane). Crush magnesium turnings in situ. 2. Ensure all glassware is flame-dried under vacuum/inert gas. Use freshly opened anhydrous solvent. 3. Use tert-butyl bromide or iodide, which are more reactive than the chloride.Initiators chemically clean the Mg surface. Crushing exposes fresh, unoxidized metal. Grignard reagents are quenched by water, so anhydrous conditions are paramount.[3][7]
High Levels of Wurtz Byproduct 1. Alkyl halide added too quickly.[4] 2. Poor temperature control (reaction too hot).[4][5]1. Add the alkyl halide solution dropwise via an addition funnel to prevent buildup of local concentration. 2. Maintain a gentle reflux. Use an ice bath to cool the flask if the reaction becomes too vigorous.Slow addition ensures the alkyl halide reacts with the magnesium surface rather than the already-formed Grignard reagent. Lower temperatures decrease the rate of the bimolecular Wurtz coupling reaction.[5]
Solution Turns Dark Brown/Black Formation of finely divided magnesium, possibly from overheating or impurities.Ensure slow, controlled addition of the alkyl halide and maintain a steady, gentle reflux. Use high-purity magnesium turnings.Rapid, uncontrolled reaction can lead to "hot spots" that degrade reagents and solvent, reducing the effective concentration of the active Grignard reagent.
Part B: Reaction with Benzaldehyde
Symptom / Observation Potential Cause(s) Recommended Solution(s) Underlying Principle
Low Conversion of Benzaldehyde 1. Insufficient active Grignard reagent (due to side reactions or moisture). 2. Steric hindrance slowing the reaction.[1][10]1. Titrate the Grignard solution before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents). 2. Add benzaldehyde slowly to the Grignard solution at 0 °C, then allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.Titration provides an accurate measure of the active nucleophile. Slower addition and longer reaction times can help overcome the high activation energy barrier caused by the sterically demanding tert-butyl group.[2]
Formation of Benzyl Alcohol Reduction of benzaldehyde by impurities or alternative reaction pathways.This is less common with tert-butyl Grignards as they lack β-hydrides for conventional reduction pathways.[9][10] Ensure high purity of benzaldehyde and that the Grignard reagent is properly formed.While a direct hydride transfer is not possible, other single-electron transfer (SET) mechanisms, favored by sterically hindered reagents, can sometimes lead to reduction products.[10]
Recovery of Biphenyl This byproduct indicates that phenylmagnesium bromide was formed.This can only happen if the bromobenzene used to synthesize a different Grignard reagent contaminated the glassware.Rigorous cleaning of glassware is essential to prevent cross-contamination from previous reactions.
Part C: Workup and Purification
Symptom / Observation Potential Cause(s) Recommended Solution(s) Underlying Principle
Violent Reaction or Emulsion During Quench 1. Quenching with strong acid or water is too rapid. 2. Formation of insoluble magnesium salts.1. Perform the quench by slowly adding the reaction mixture to a cold (0 °C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] 2. The NH₄Cl solution is a weak acid that protonates the alkoxide while keeping the magnesium salts soluble as complexes.Saturated NH₄Cl provides a controlled proton source that is less exothermic than strong acids and helps prevent the formation of magnesium hydroxide emulsions, simplifying the extraction process.[11]
Difficulty Separating Product from Byproducts The nonpolar Wurtz byproduct (2,2,3,3-tetramethylbutane) and the desired alcohol have different polarities.Use column chromatography on silica gel. A nonpolar eluent (e.g., hexane or petroleum ether) will elute the Wurtz byproduct first, followed by the more polar alcohol product using a slightly more polar solvent system (e.g., hexane/ethyl acetate).The hydroxyl group on the product makes it significantly more polar than the hydrocarbon byproduct, allowing for effective separation via chromatography.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2,2-dimethyl-1-phenyl-1-propanol.

Materials:

  • Magnesium turnings (1.2 eq)

  • tert-Butyl chloride or bromide (1.1 eq)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous diethyl ether or THF

  • Iodine (1 crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents and reagents

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Initiation: Place magnesium turnings and a single crystal of iodine in the flask. Add a small portion of the total anhydrous ether via syringe.

  • Grignard Formation: Dissolve the tert-butyl halide in anhydrous ether and load it into the dropping funnel. Add a small amount (approx. 10%) of the halide solution to the magnesium. Wait for the initiation of the reaction (disappearance of iodine color, gentle bubbling, cloudiness). Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux. Stir for 1-2 hours after the addition is complete.

  • Reaction with Benzaldehyde: Cool the gray-black Grignard solution to 0 °C using an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous ether dropwise via the addition funnel.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 3 hours (or overnight for best results).

  • Workup (Quenching): Cool the reaction mixture again to 0 °C. Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, saturated aqueous NH₄Cl solution cooled in an ice bath.

  • Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[12]

Section 4: Mechanistic Insights & Visualizations

Understanding the competing chemical pathways is key to troubleshooting.

Diagrams of Reaction Pathways

Main_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product tBuMgX tert-Butylmagnesium Halide (Nucleophile) Alkoxide Magnesium Alkoxide Intermediate tBuMgX->Alkoxide 1. Nucleophilic Attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Alkoxide Product 2,2-Dimethyl-1-phenyl-1-propanol Alkoxide->Product 2. Acidic Workup (H+) Wurtz_Side_Reaction cluster_reactants Reactants cluster_product Byproduct tBuMgX tert-Butylmagnesium Halide (Formed) Byproduct 2,2,3,3-Tetramethylbutane (Wurtz Product) tBuMgX->Byproduct Coupling Reaction tBuX tert-Butyl Halide (Unreacted) tBuX->Byproduct

Caption: Competing Wurtz coupling side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision solution solution start Start: Low Yield Observed q1 Did the Grignard reaction initiate? start->q1 a1 Activate Mg: - Iodine crystal - Crush turnings - Ensure anhydrous conditions q1->a1 No q2 Is Wurtz byproduct (2,2,3,3-tetramethylbutane) present in crude NMR/GC-MS? q1->q2 Yes a1->q2 a2 Optimize Grignard Formation: - Slow, dropwise addition of t-BuX - Maintain gentle reflux - Use ice bath if needed q2->a2 Yes q3 Is benzaldehyde recovered unreacted? q2->q3 No a2->q3 a3 Optimize Reaction Conditions: - Titrate Grignard reagent - Increase reaction time - Ensure benzaldehyde is pure q3->a3 Yes end_node Improved Yield q3->end_node No a3->end_node

Caption: A logical workflow for diagnosing low yield.

Section 5: References

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Luebbert, C., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction involving opening of epoxides. Retrieved from [Link]

  • Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal. Retrieved from

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (1999). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]

  • U.S. Patent. (n.d.). 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. Retrieved from [Link]

  • ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1][3]Addition and Oxidative Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Retrieved from

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • ChemistryViews. (2011). New Method for Adding Alkyl Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent. Retrieved from [Link]

Sources

Technical Support Center: Advanced Organometallics & Grignard Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Hindered Ketone Functionalization

Status: Active Guide Subject: Troubleshooting Enolization vs. Nucleophilic Addition in Grignard Reactions

Diagnostic Hub: Identifying the Failure Mode

Is your reaction failing due to Enolization? Before altering your synthetic route, you must distinguish between Enolization , Reduction , and Reagent Failure . In hindered systems (e.g., tert-butyl ketones, ortho-substituted benzophenones), the Grignard reagent (


) often acts as a base rather than a nucleophile.
The Symptom Complex[1]
  • Observation: TLC/LCMS shows unreacted starting material (SM) after workup.

  • Observation: You observe gas evolution during the addition of the Grignard (release of

    
    ).
    
  • Observation: Increasing temperature lowers the yield further.

The Diagnostic Protocol: The Deuterium Quench

Do not assume the Grignard reagent was "bad" just because you recovered Starting Material. Perform this diagnostic run:

  • Run the reaction on a small scale (50 mg) under your standard conditions.

  • Crucial Step: Instead of a standard acid/water quench, quench the reaction mixture at low temperature with excess

    
     (Deuterium Oxide) .
    
  • Work up typically and analyze the recovered "Starting Material" via

    
    H-NMR  or Mass Spectrometry .
    
Diagnostic Logic Tree

DiagnosticTree Start Recovered Starting Material after D2O Quench CheckMass Analyze Mass/NMR of Recovered Ketone Start->CheckMass ResultA Mass = M+1 (Deuterium Inc.) Loss of alpha-proton signal CheckMass->ResultA Deuterium Found ResultB Mass = M (No Deuterium) Identical to SM CheckMass->ResultB No Deuterium ResultC Product is Secondary Alcohol (M + 2H) CheckMass->ResultC Reduced Product Enolization ISSUE: ENOLIZATION Grignard acted as Base. Solution: Organocerium ResultA->Enolization Diagnosis Inertness ISSUE: REAGENT FAILURE Or extreme steric block. Solution: Activation/Temperature ResultB->Inertness Diagnosis BetaHydride ISSUE: REDUCTION Beta-hydride transfer. Solution: Non-beta-H ligands ResultC->BetaHydride Diagnosis

Figure 1: Decision matrix for diagnosing Grignard reaction failures. High contrast nodes indicate critical endpoints.

Mechanistic Insight: The Competition

Why does this happen? The reaction coordinate is a competition between two pathways governed by steric bulk and basicity.

The Pathways[4]
  • Nucleophilic Addition (

    
    ):  The desired pathway. The 
    
    
    
    bond attacks the
    
    
    orbital of the carbonyl. This is sensitive to steric blockage (Cone Angle).
  • Enolization (

    
    ):  The parasitic pathway. The Grignard reagent abstracts an 
    
    
    
    -proton via a 6-membered cyclic transition state. This is driven by the high basicity of the Grignard and is often kinetically favored in hindered systems.

Key Insight: As steric bulk increases,


 drops exponentially, while 

remains relatively constant or decreases much slower.

Mechanism Ketone Hindered Ketone (Bulky R Groups) TS_Add TS: Nucleophilic Attack (Sterically Crowded) Ketone->TS_Add TS_Enol TS: Proton Abstraction (Less Steric Demand) Ketone->TS_Enol Grignard Grignard Reagent (R-MgX) Grignard->TS_Add Grignard->TS_Enol Alcohol Tertiary Alcohol (Desired Product) TS_Add->Alcohol Enolate Magnesium Enolate (Reverts to SM upon workup) TS_Enol->Enolate

Figure 2: Kinetic competition between addition and enolization pathways.

The Solution: Imamoto's Organocerium Reagent

If your diagnosis confirms Enolization , the standard fix is transmetallation to Organocerium (


).

Why it works:

  • Basicity Modulation: Organocerium reagents are significantly less basic than organolithiums or Grignards, suppressing proton abstraction (

    
    ).
    
  • Oxophilicity: Cerium(III) is highly oxophilic.[1] It coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (

    
    ).
    
Protocol: Preparation of Anhydrous (Critical)

WARNING: Commercial "anhydrous"


 is often deactivated. You must  dry 

yourself. Improper drying leads to

(Cerium Oxychloride), which kills the reaction.

The "Gradual Vacuum" Method:

  • Setup: Place pulverized

    
     in a flask with a large stir bar. Connect to high vacuum (<0.5 mmHg).
    
  • Stage 1 (RT): Stir under vacuum at Room Temp for 1-2 hours.

  • Stage 2 (90°C): Slowly heat to 90°C (oil bath) over 30 mins. Hold for 2 hours. Note: Heating too fast causes the hydrate to melt and hydrolyze.

  • Stage 3 (140°C): Increase heat to 140-150°C. Hold for 2 hours.

  • Activation: Cool to RT under Argon. Add dry THF. Stir vigorously (or sonicate) for 1-2 hours until a fine, milky white suspension forms.

Protocol: The Organocerium Addition
  • Reagent Formation: Cool the

    
    /THF suspension to -78°C.
    
  • Transmetallation: Add your Grignard (

    
    ) or Organolithium (
    
    
    
    ) dropwise.
    • Stoichiometry: Use 1.1 to 1.5 eq of

      
       relative to the nucleophile.
      
    • Observation: The slurry may change color (often yellow/orange) but remains heterogeneous.

    • Time: Stir for 30-60 mins at -78°C to ensure formation of

      
      .
      
  • Addition: Add the hindered ketone (neat or in minimal THF) dropwise at -78°C.

  • Reaction: Allow to warm slowly to 0°C or RT (monitor by TLC).

  • Workup: Quench with dilute aqueous acetic acid or HCl. (Cerium salts form emulsions; filtration through Celite is recommended).

Comparative Performance Data

Typical yields for the addition of


 to Diisopropyl Ketone:
Reagent SystemMain ProductYield (%)Mechanism Dominance

Enolate (SM Recovery)< 5% AlcoholEnolization (Basicity > Nucleophilicity)

Enolate + Reduction~30% AlcoholMixed (Enolization +

-H Transfer)

Tertiary Alcohol> 90% Alcohol Nucleophilic Addition

Frequently Asked Questions (FAQs)

Q: Can I just use commercial anhydrous


 beads? 
A: Not recommended.  Commercial beads often have a surface layer of hydrate or oxychloride due to packaging and storage. If you must use them, grind them rapidly in a glovebox and run the drying protocol (Stage 3) to ensure activity. The "Imamoto" activity relies on the high surface area generated by drying the heptahydrate in situ.

Q: My reaction turned into a solid block. What happened? A: You likely used too little solvent. Organocerium reactions require significant THF volume because


 is insoluble. Use at least 5-10 mL of THF per mmol of substrate.

Q: Can I use Ether (


) instead of THF? 
A: No.  The solubility and coordination chemistry of Cerium are specific to THF. In ether, the transmetallation is inefficient, and the reagent activity is poor.

Q: I see a "reduction" product (secondary alcohol) even with Cerium. Why? A: If your Grignard has beta-hydrogens (e.g., Isopropyl Grignard), reduction is still possible, though suppressed.

  • Fix: Ensure your

    
     is perfectly dry.
    
  • Fix: Keep the temperature at -78°C for as long as possible before warming.

  • Fix: If possible, switch to the corresponding Organolithium +

    
    , as Organolithiums do not undergo beta-hydride transfer (no beta-hydrogens on the metal center in the same way).
    

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984).[2] "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents". Journal of Organic Chemistry, 49(21), 3904–3912.

  • Imamoto, T., Takiyama, N., Nakamura, K., et al. (1989).[2][3] "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride". Journal of the American Chemical Society, 111(12), 4392–4398.

  • Takeda, N., & Imamoto, T. (1999). "Use of Cerium(III) Chloride in the Reaction of Grignard Reagents with Ketones: 1-Butyl-1,2,3,4-tetrahydro-1-naphthol". Organic Syntheses, 76, 228.

  • Evans, D. A. (2005). "Evans pKa Table". Harvard University. (Reference for pKa values of alpha-protons).

Sources

Safety precautions for synthesizing 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol Ticket ID: #SYN-23439-91-0 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Steric Challenge

You are likely synthesizing 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 23439-91-0) via the Grignard addition of phenylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal).[1]

Critical Technical Alert: Unlike linear aldehydes (e.g., n-butanal), pivalaldehyde possesses a bulky tert-butyl group adjacent to the carbonyl.[1][2] This creates significant steric hindrance , slowing the rate of nucleophilic attack.[2]

  • The Hazard: Researchers often misinterpret this slow kinetics as "failed initiation," leading them to add excess reagent. When the reaction finally overcomes the activation energy barrier, a violent, delayed exotherm occurs (Thermal Runaway).

Module 1: Grignard Synthesis Protocol & Safety

Primary Route: Phenylmagnesium bromide + Pivalaldehyde[1]

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where safety failures most often occur during this specific synthesis.

GrignardSafety Start Start: Dry Glassware (Oven >120°C, 2h) Inert Inert Atmosphere (N2/Ar Line) Start->Inert Mg_Prep Mg Activation (I2 crystal + Heat) Inert->Mg_Prep PhBr_Add Add PhBr (Initiation) Wait for turbidity! Mg_Prep->PhBr_Add Exotherm Risk Aldehyde_Add Add Pivalaldehyde (Slow Dropwise) PhBr_Add->Aldehyde_Add Maintain <5°C Reflux Reflux (1-2h) Req. due to Sterics Aldehyde_Add->Reflux Kinetic Control Quench Acidic Hydrolysis (Ice/HCl or NH4Cl) Reflux->Quench Gas Evolution

Figure 1: Critical Control Points in the Grignard synthesis of sterically hindered alcohols.

Troubleshooting Guide (FAQ)

Q1: I added 10% of my pivalaldehyde, but there is no reflux or temperature spike. Should I increase the addition rate? A: ABSOLUTELY NOT.

  • Diagnosis: This is the "Induction Trap."[1] The tert-butyl group shields the carbonyl carbon, retarding the attack of the phenyl anion.

  • Corrective Action:

    • Stop addition immediately.[1]

    • Check the internal temperature.[1]

    • Allow the mixture to stir for 15–20 minutes.

    • Only resume addition if you confirm consumption of the aldehyde by TLC or a controlled temperature rise.[1]

    • Pro-Tip: If the reaction is too sluggish, allow the mixture to warm to room temperature (rather than 0°C) during addition, but keep an ice bath ready for emergency cooling.

Q2: The reaction turned into a solid "gel" halfway through. What happened? A: You formed a rigid magnesium alkoxide complex that is insoluble in your solvent volume.[1]

  • The Risk: The stirrer seizes, creating "hot spots" where heat cannot dissipate.

  • Solution: Add anhydrous THF (Tetrahydrofuran) or Diethyl Ether immediately to restore fluidity.[1] We recommend a solvent ratio of at least 10 mL per 1 gram of reactant for this specific hindered substrate.[1]

Module 2: Alternative Route (Hydride Reduction)

Route: Reduction of Pivalophenone (1-phenyl-2,2-dimethylpropan-1-one) using Lithium Aluminum Hydride (


).[1][3]

Hazard Data Table

Component Hazard Class Key Risk Handling Protocol

|


  | Pyrophoric Solid | Reacts violently with water/air to release 

gas.[1] | Use powder funnel; flush with Argon.[1] | | Pivalophenone | Irritant | Skin/Eye irritant.[1][3][4] | Standard PPE (Nitrile gloves).[1] | | Diethyl Ether | Flammable Liquid | Peroxide former; low flash point (-45°C).[1] | Test for peroxides; use spark-proof hood.[1] |
The "Fieser" Quenching Protocol

Context: Quenching


 reactions is the most dangerous step.[1] For 2,2-Dimethyl-1-phenyl-1-propanol, the resulting aluminum salts can trap the product if not precipitated correctly.[1]

Standard Operating Procedure (n grams of


): 
  • Dilute the reaction mixture with diethyl ether.

  • Cool to 0°C.

  • Add n mL of Water (very slowly).

  • Add n mL of 15% NaOH solution.

  • Add 3n mL of Water.

  • Warm to RT and stir until a white, granular precipitate forms. Filter this solid; your product is in the filtrate.[1]

Module 3: Product Isolation & Identification

Q3: My product is an oil, but the literature says it should be a solid. Did I fail? A: Not necessarily.

  • Properties: 2,2-Dimethyl-1-phenyl-1-propanol has a melting point of 43–45°C [1][2].[1][5]

  • Cause: Small impurities (unreacted pivalaldehyde or solvent traces) significantly depress the melting point, keeping it liquid at room temperature.

  • Recovery:

    • Perform a high-vacuum drying step to remove solvent traces.[1]

    • Cool the oil in a -20°C freezer and scratch the glass with a spatula to induce nucleation.

    • Recrystallize from n-hexane if necessary.[1]

Q4: How do I store the final compound? A: While relatively stable, the benzylic position is susceptible to slow oxidation over time. Store in a tightly sealed vial at 2–8°C, preferably under an inert atmosphere (Argon).

References

  • PubChem. (n.d.).[1] 2,2-Dimethyl-1-phenyl-1-propanol (Compound). National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • Princeton University EHS. (n.d.).[1] Lithium Aluminum Hydride Safety Guide. Retrieved February 1, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol: Established Routes and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Dimethyl-1-phenyl-1-propanol, a tertiary alcohol, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its sterically hindered carbinol center presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and an exploration of emerging alternative methodologies. We will delve into the classic Grignard reaction, a two-step approach involving Friedel-Crafts acylation followed by reduction, and touch upon the potential of organolithium reagents and catalytic asymmetric synthesis for accessing this important molecule.

Methodology 1: The Grignard Reaction - A Workhorse for C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. In the context of 2,2-Dimethyl-1-phenyl-1-propanol synthesis, this involves the nucleophilic addition of a tert-butylmagnesium halide to benzaldehyde.

Causality Behind Experimental Choices

The choice of anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), is critical. Grignard reagents are highly basic and will react readily with protic solvents like water or alcohols, leading to the quenching of the reagent and a significant reduction in yield.[1] The initiation of the Grignard reagent formation can be sluggish due to a passivating oxide layer on the magnesium surface. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane helps to activate the magnesium surface and initiate the reaction.[2] The reaction is exothermic and requires careful temperature control, especially during the addition of the alkyl halide and the subsequent reaction with the carbonyl compound, to prevent side reactions.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle refluxing of the ether), gently warm the flask. Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

A patent for the synthesis of the constitutional isomer, 2-methyl-1-phenyl-1-propanol, using a similar Grignard approach reports yields of up to 91.1%, suggesting this is a high-yielding route.[2]

Diagram of Grignard Reaction Workflow:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard tert-Butylmagnesium Chloride Mg->Grignard Reflux tBuCl tert-Butyl Chloride in Et2O tBuCl->Mg Dropwise addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Benzaldehyde Benzaldehyde in Et2O Benzaldehyde->Alkoxide Dropwise addition at 0°C Quench Quench with aq. NH4Cl Alkoxide->Quench Extract Extraction & Drying Quench->Extract Purify Purification Extract->Purify Product 2,2-Dimethyl-1-phenyl-1-propanol Purify->Product

Caption: Workflow for the synthesis of 2,2-Dimethyl-1-phenyl-1-propanol via the Grignard reaction.

Methodology 2: Friedel-Crafts Acylation and Subsequent Reduction

An alternative and equally viable route to 2,2-Dimethyl-1-phenyl-1-propanol involves a two-step process: the Friedel-Crafts acylation of benzene with pivaloyl chloride to form 2,2-dimethyl-1-phenylpropan-1-one, followed by the reduction of the ketone to the desired tertiary alcohol.

Causality Behind Experimental Choices

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion from the acyl chloride.[3] The reaction is generally carried out in an inert solvent such as dichloromethane or carbon disulfide. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, thus preventing polyacylation.[4]

Reduction of the Ketone: The resulting ketone can be reduced to the tertiary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a milder and more selective reducing agent, typically used in protic solvents like methanol or ethanol.[5][6] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[7][8] For the reduction of a simple ketone, NaBH₄ is often preferred due to its ease of handling and milder reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation and Reduction

Part A: Synthesis of 2,2-Dimethyl-1-phenylpropan-1-one

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Pivaloyl chloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension in an ice bath and add pivaloyl chloride (1.0 equivalent) dropwise.

  • To this mixture, add anhydrous benzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can be purified by vacuum distillation. A reported procedure for a similar Friedel-Crafts acylation to produce a ketone yielded 7.56 g of product, though the percent yield was reported as 135.9%, suggesting the presence of solvent in the final product.[9]

Part B: Reduction of 2,2-Dimethyl-1-phenylpropan-1-one

Materials:

  • 2,2-Dimethyl-1-phenylpropan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2,2-dimethyl-1-phenylpropan-1-one (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add NaBH₄ (1.5 equivalents) portion-wise.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product, which can be purified by distillation or chromatography. Reductions of similar ketones with NaBH₄ are generally high-yielding.[10]

Diagram of Friedel-Crafts Acylation and Reduction Workflow:

FC_Reduction_Workflow cluster_fc Friedel-Crafts Acylation cluster_reduction Reduction Benzene Benzene Ketone 2,2-Dimethyl-1-phenylpropan-1-one Benzene->Ketone PivCl Pivaloyl Chloride PivCl->Ketone AlCl3 AlCl3 AlCl3->Ketone Catalyst Alcohol 2,2-Dimethyl-1-phenyl-1-propanol Ketone->Alcohol NaBH4 NaBH4 in MeOH NaBH4->Alcohol

Caption: Two-step synthesis of 2,2-Dimethyl-1-phenyl-1-propanol via Friedel-Crafts acylation and subsequent reduction.

Alternative Methodologies: Exploring New Frontiers

While the Grignard and Friedel-Crafts/reduction routes are well-established, modern organic synthesis offers alternative approaches that may provide advantages in terms of substrate scope, stereoselectivity, and milder reaction conditions.

Organolithium Reagents

tert-Butyllithium is a commercially available and highly reactive organometallic reagent that can also be used for the synthesis of 2,2-Dimethyl-1-phenyl-1-propanol by reaction with benzaldehyde.[11] The reaction mechanism is analogous to the Grignard reaction. However, tert-butyllithium is significantly more basic and pyrophoric than the corresponding Grignard reagent, requiring more stringent handling procedures.

Catalytic Asymmetric Synthesis

For applications requiring enantiomerically pure 2,2-Dimethyl-1-phenyl-1-propanol, catalytic asymmetric synthesis presents a powerful strategy. This typically involves the addition of a nucleophile to a prochiral ketone or aldehyde in the presence of a chiral catalyst. While specific examples for the synthesis of this particular tertiary alcohol are not abundant in the literature, the asymmetric addition of organozinc reagents to aldehydes in the presence of chiral ligands is a well-developed methodology for producing chiral secondary alcohols with high enantiomeric excess.[12] The development of analogous methods for the enantioselective addition of tert-butyl nucleophiles to benzaldehyde remains an active area of research.

Comparative Analysis

FeatureGrignard ReactionFriedel-Crafts Acylation & ReductionOrganolithium AdditionCatalytic Asymmetric Synthesis
Number of Steps 1211
Typical Yield High (potentially >90%)Moderate to High (over two steps)HighVariable, often high
Reagent Handling Requires anhydrous conditionsAlCl₃ is hygroscopic and corrosivetert-Butyllithium is pyrophoricCatalysts can be air/moisture sensitive
Substrate Scope BroadLimited by Friedel-Crafts limitationsBroadDependent on catalyst system
Stereocontrol Achiral productAchiral productAchiral productEnantioselective
Cost-Effectiveness Generally cost-effectiveCan be cost-effectiveReagent can be expensiveCatalysts can be expensive

Conclusion

The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol can be effectively achieved through several synthetic routes. The Grignard reaction stands out as a direct and high-yielding one-step method, making it a preferred choice for many applications. The two-step Friedel-Crafts acylation followed by reduction offers a reliable alternative, particularly when the starting materials for the Grignard synthesis are less accessible. While the use of organolithium reagents provides a similar pathway to the Grignard reaction, the increased hazards associated with their handling may limit their widespread use in some settings. For the synthesis of enantiomerically pure 2,2-Dimethyl-1-phenyl-1-propanol, the exploration of catalytic asymmetric methods holds significant promise, although further research is needed to develop efficient and selective catalysts for this specific transformation. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, purity, stereochemistry, cost, and available laboratory infrastructure.

References

  • CN109020784A. 2- methyl-1-phenyl-1-propanol preparation method.
  • Chemistry LibreTexts. Friedel-Crafts Acylation of Benzene. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Organic Syntheses Procedure. tert-BUTYL PHENYL KETONE. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • friedel-crafts acylation of benzene. [Link]

  • Chemistry Stack Exchange. Reaction Mechanism for tert-butyl alcohol and an aldehyde. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution. [Link]

  • ResearchGate. Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands. [Link]

  • ResearchGate. (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. [Link]

  • Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]

  • US20120071696A1. Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]

  • Chemistry Connected. Page 1 of 8 CHEM 100L Lab 3: Grignard Addition Purpose. [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

  • Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. [Link]

  • Organic Syntheses Procedure. 10. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. [Link]

  • YouTube. Aldehyde Reduction with NaBH4. [Link]

  • Wikipedia. tert-Butyllithium. [Link]

  • Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. [Link]

  • Organic Syntheses Procedure. 7. [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

  • PubChem. 2,2-Dimethyl-1-phenyl-1-propanol. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • 13 Friedel-Crafts Acylation. [Link]

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A Comparative Guide to the Purity Assessment of 2,2-Dimethyl-1-phenyl-1-propanol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,2-Dimethyl-1-phenyl-1-propanol, a crucial building block in various synthetic pathways. We will explore the rationale behind method development, compare its performance with an alternative technique—Gas Chromatography (GC)—and provide detailed, validated protocols to ensure scientific integrity.

Introduction: The Analytical Challenge of a Tertiary Alcohol

2,2-Dimethyl-1-phenyl-1-propanol is a tertiary alcohol, and its purity is paramount to the successful synthesis of downstream products. The primary analytical challenges in its purity assessment lie in the separation of the main component from structurally similar impurities, such as starting materials from its synthesis, and potential by-products.

A common synthetic route to 2,2-Dimethyl-1-phenyl-1-propanol is the Grignard reaction between methyl magnesium bromide and 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone), or the reduction of pivalophenone. Therefore, a key potential impurity is the unreacted starting ketone. Other process-related impurities could include residual solvents or by-products from side reactions.

This guide will focus on a developed HPLC method and a comparative GC method for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity Determination

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many pharmaceutical compounds.[1][2] For 2,2-Dimethyl-1-phenyl-1-propanol, a reverse-phase HPLC method offers excellent resolution and sensitivity.

Rationale for HPLC Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 stationary phase is chosen for its hydrophobicity, which allows for good retention of the relatively non-polar 2,2-Dimethyl-1-phenyl-1-propanol. The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte and its potential impurities with good peak shape and resolution. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.

The detector wavelength is set at 210 nm, which is a common wavelength for the detection of aromatic compounds that lack a strong chromophore, ensuring sensitive detection of the phenyl group in the target molecule and related impurities.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of 2,2-Dimethyl-1-phenyl-1-propanol and dissolve in 50 mL of acetonitrile to a final concentration of 0.5 mg/mL.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the HPLC method must be validated according to established guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of analyte is added to a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

The following diagram illustrates the logical workflow of the HPLC purity assessment:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Standard Prepare Standard Solutions Standard->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography (GC): A Viable Alternative

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For 2,2-Dimethyl-1-phenyl-1-propanol, GC with Flame Ionization Detection (FID) offers a sensitive and efficient alternative to HPLC.

Rationale for GC Method Design

GC is particularly well-suited for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the analyte from potential impurities based on their boiling points and polarities.

Detailed GC Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of 2,2-Dimethyl-1-phenyl-1-propanol and dissolve in 50 mL of methylene chloride to a final concentration of 0.5 mg/mL.

Comparative Performance Data

The following tables summarize hypothetical, yet realistic, performance data for the described HPLC and GC methods, based on established validation principles.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC MethodGC Method
Specificity Excellent resolution between the main peak and potential impurities.Good separation of volatile impurities and the main peak.
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD) < 1.0%< 1.5%
LOQ ~0.05 µg/mL~0.1 µg/mL

Table 2: Analysis of a Hypothetical Sample Batch

Analyte/ImpurityHPLC (% Area)GC (% Area)
2,2-Dimethyl-1-phenyl-1-propanol 99.5299.48
2,2-Dimethyl-1-phenylpropan-1-one 0.250.28
Residual Solvent (Toluene) Not detected0.15
Unknown Impurity 1 0.110.09
Unknown Impurity 2 0.12Not detected
Total Impurities 0.480.52

Discussion and Recommendations

Both HPLC and GC are suitable techniques for the purity assessment of 2,2-Dimethyl-1-phenyl-1-propanol. The choice of method will depend on the specific analytical needs.

  • HPLC is the recommended primary method for the routine quality control of 2,2-Dimethyl-1-phenyl-1-propanol due to its high precision, accuracy, and ability to separate a wider range of non-volatile impurities. The milder conditions of HPLC also reduce the risk of on-column degradation of the analyte.

  • GC is a valuable complementary technique , particularly for the analysis of volatile impurities and residual solvents, which may not be readily detected by HPLC. It can also serve as an orthogonal method to confirm the purity results obtained by HPLC.

The logical relationship between the two techniques in a comprehensive purity assessment strategy is illustrated below:

Purity_Assessment_Strategy Start Purity Assessment of 2,2-Dimethyl-1-phenyl-1-propanol HPLC Primary Analysis: Reverse-Phase HPLC Start->HPLC GC Complementary Analysis: Gas Chromatography Start->GC Report Final Purity Report HPLC->Report GC->Report

Caption: Comprehensive Purity Assessment Strategy.

Conclusion

The purity of 2,2-Dimethyl-1-phenyl-1-propanol can be reliably determined using a validated reverse-phase HPLC method. This method provides excellent specificity, linearity, accuracy, and precision for the quantification of the main component and non-volatile impurities. Gas Chromatography serves as a powerful complementary technique for the analysis of volatile impurities and for orthogonal confirmation of purity. By employing these well-defined and validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby supporting the integrity of their downstream processes and final products.

References

  • National Institute of Standards and Technology. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Dimethyl phenylpropanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Comparative reactivity of 2,2-Dimethyl-1-phenyl-1-propanol with other tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pseudo-Tertiary" Challenge

For researchers in drug discovery and process chemistry, 2,2-Dimethyl-1-phenyl-1-propanol presents a unique structural paradox. While chemically classified as a secondary alcohol , its steric environment—dominated by an adjacent tert-butyl group—mimics the kinetic resistance of bulky tertiary alcohols .

This guide objectively compares this "pseudo-tertiary" substrate against standard tertiary alternatives (e.g., tert-Butanol, 2-Phenyl-2-propanol). The data reveals that while it shares the steric bulk of tertiary alcohols (inhibiting esterification and substitution), it retains the unique ability to undergo oxidation to a ketone, a reaction pathway inaccessible to tertiary alcohols. Furthermore, its acid-catalyzed dehydration proceeds via a mandatory Wagner-Meerwein rearrangement, distinguishing it from the direct E1 elimination typical of tertiary substrates.

Part 1: Structural & Steric Analysis

To understand the reactivity differences, we must first quantify the steric environment. The tert-butyl group adjacent to the reaction center creates significant F-strain (Front-strain) for incoming nucleophiles and B-strain (Back-strain) in tetrahedral intermediates.

Table 1: Steric & Electronic Comparison
Feature2,2-Dimethyl-1-phenyl-1-propanol tert-Butanol (Ref Std)2-Phenyl-2-propanol
Class Secondary (Benzylic)Tertiary (Aliphatic)Tertiary (Benzylic)
Steric Bulk High (Neopentyl-like)ModerateHigh

-Hydrogens
Yes (1) NoNo
Oxidation Potential High (Forms Ketone)InertInert
Dehydration Mode Rearrangement (Wagner-Meerwein)Direct E1 EliminationDirect E1 Elimination
Nu- Substitution Extremely Slow (Steric Block)Fast (SN1) / Slow (SN2)Fast (SN1)

Key Insight: The presence of the


-hydrogen allows 2,2-Dimethyl-1-phenyl-1-propanol to serve as a metabolic "soft spot" for CYP450 oxidation, unlike the metabolically robust tertiary alcohol scaffolds.

Part 2: Reactivity Profiles

Oxidation Selectivity (The Primary Differentiator)

The most critical divergence in reactivity is oxidation. Tertiary alcohols resist oxidation because they lack a C-H bond on the carbinol carbon. In contrast, 2,2-Dimethyl-1-phenyl-1-propanol possesses a benzylic C-H bond. Despite the steric bulk of the tert-butyl group, this proton is accessible to small oxidants (Jones Reagent) and hypervalent iodine species (Dess-Martin Periodinane).

  • Probe Molecule: Yields Phenyl tert-butyl ketone (Pivalophenone) .

  • Tertiary Alcohols: No reaction (or oxidative cleavage under extreme forcing conditions).

Acid-Catalyzed Dehydration: The "Impossible" Elimination

Standard tertiary alcohols (e.g., 2-Phenyl-2-propanol) undergo E1 elimination to form alkenes because they possess


-hydrogens.

The Paradox: 2,2-Dimethyl-1-phenyl-1-propanol forms a stable secondary benzylic carbocation upon protonation. However, it cannot undergo simple elimination because:

  • The adjacent tert-butyl carbon has zero protons (

    
    -hydrogens).
    
  • The phenyl ring protons are geometrically inaccessible for elimination.

The Solution: The molecule relieves this strain through a 1,2-Methyl Shift (Wagner-Meerwein Rearrangement) , converting the secondary cation into a tertiary cation, which then eliminates.

Diagram 1: Dehydration Mechanism & Rearrangement

DehydrationMechanism cluster_0 Critical Difference vs. Tertiary Alcohols Start 2,2-Dimethyl-1-phenyl-1-propanol (Secondary Alcohol) Protonated Oxonium Ion (-OH2+) Start->Protonated + H+ SecCation 2° Benzylic Carbocation (Ph-CH(+)-tBu) NO BETA HYDROGENS Protonated->SecCation - H2O TertCation 3° Carbocation (Rearranged) SecCation->TertCation 1,2-Methyl Shift (Wagner-Meerwein) Product Alkene Product (2-Methyl-3-phenyl-2-butene) TertCation->Product - H+ (Elimination)

Caption: Unlike standard tertiary alcohols which eliminate directly, 2,2-Dimethyl-1-phenyl-1-propanol requires a skeletal rearrangement to dehydrate due to the lack of beta-hydrogens on the tert-butyl group.

Part 3: Experimental Protocols

These protocols are designed to validate the steric and electronic properties described above.

Protocol A: Selective Oxidation (Steric Stress Test)

This protocol demonstrates that despite the "tertiary-like" bulk, the molecule remains chemically secondary.

Reagents:

  • Substrate: 2,2-Dimethyl-1-phenyl-1-propanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add DMP (1.2 mmol) in a single portion at 0°C. Note: The bulky t-butyl group does not inhibit the approach of the iodine species significantly compared to the lack of reaction in tertiary alcohols.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 9:1). Product (Ketone) usually appears within 1-2 hours.

  • Workup: Quench with sat.

    
     / 
    
    
    
    (1:1). Extract with DCM.
  • Validation:

    
    H NMR will show the disappearance of the benzylic proton (
    
    
    
    ~4.4 ppm) and loss of the O-H signal.
Protocol B: Comparative Solvolysis (The Rearrangement Trap)

This experiment differentiates the substrate from standard tertiary alcohols via product analysis.

Reagents:

  • Substrate A: 2,2-Dimethyl-1-phenyl-1-propanol

  • Substrate B: 2-Phenyl-2-propanol (Control)

  • Solvent: 20%

    
     in Acetic Acid
    

Methodology:

  • Heat both substrates independently at 60°C for 2 hours.

  • Analyze products via GC-MS.

  • Result Interpretation:

    • Substrate B (Control): Yields

      
      -methylstyrene (Direct elimination). Mass spectrum shows parent ion consistent with simple dehydration (
      
      
      
      ).
    • Substrate A: Yields rearranged alkenes (e.g., 2-methyl-3-phenyl-2-butene). The carbon skeleton has changed.[1][2]

References

  • Wagner-Meerwein Rearrangements in Neopentyl Systems

    • Source: LibreTexts Chemistry. "30.1: Wagner-Meerwein Rearrangements."
    • URL:[Link]

  • Oxidation Mechanisms of Hindered Alcohols

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Solvolysis and Steric Effects

    • Source: National Institutes of Health (PMC). "Correlation of the rates of solvolysis of tert-butyl chlorothioformate.
    • URL:[Link]

  • Dehydration of Phenyl-Substituted Alcohols

    • Source: ScienceMadness/Vogel.
    • URL:[Link]

Sources

Literature review of 2,2-Dimethyl-1-phenyl-1-propanol applications

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: 2,2-Dimethyl-1-phenyl-1-propanol Applications

Part 1: Introduction & Chemical Profile

2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol , serves a critical role in organic chemistry not merely as a building block, but as a "Stress Test" Benchmark for catalytic systems.[1][2]

Unlike its less hindered analog, 1-phenylethanol, this molecule possesses a bulky tert-butyl group directly adjacent to the chiral center.[1] This structural feature creates significant steric congestion, making it an ideal probe for evaluating the limits of enantioselective catalysts (enzymes and metal complexes) and for studying fundamental reaction mechanisms like SN1 ion-pairing.

Why It Is a Benchmark

In asymmetric synthesis, a catalyst must differentiate between two substituents to induce chirality.

  • Standard Substrate (1-Phenylethanol): Methyl vs. Phenyl.[1][2][3] (Size difference is moderate: Medium vs. Large). High enantioselectivity is easy to achieve.[1]

  • Benchmark Substrate (2,2-Dimethyl-1-phenyl-1-propanol): tert-Butyl vs. Phenyl.[1][2][4][5][6][7] (Size difference is subtle in terms of spatial demand; both are "Large", but tert-butyl is spherical/rigid while phenyl is planar).[2]

  • The Challenge: Most "standard" chiral catalysts fail to resolve this alcohol efficiently because the tert-butyl group clashes with the catalyst's "large" binding pocket, which is usually reserved for the phenyl group.

Part 2: Comparative Analysis of Applications

Application 1: Asymmetric Synthesis & Kinetic Resolution

The primary application of this alcohol is to validate the performance of new chiral catalysts. If a new system can resolve 2,2-dimethyl-1-phenyl-1-propanol with high enantiomeric excess (ee), it is considered robust.[1][2]

Table 1: Performance Comparison of Catalytic Systems Objective: Synthesize (R)- or (S)-2,2-Dimethyl-1-phenyl-1-propanol from Pivalophenone.

Catalytic MethodCatalyst TypeSubstrate ChallengeYield / Conv.Enantioselectivity (ee)Insight
Transfer Hydrogenation (Standard) Ru-TsDPEN (Noyori type)High Steric Bulk>95% (24h)Low (<50%)Standard ligands cannot distinguish t-Bu from Ph effectively.[1][2]
Advanced Transfer Hydrogenation Ru-Pincer Complexes (e.g., CNN type)High Steric Bulk90% (18h)High (>90%)Rigid pincer ligands create a tighter chiral pocket that forces differentiation.[2]
Biocatalysis (Reduction) Saccharomyces cerevisiae (Whole Cell)High Steric BulkModerateHigh (>95% S)Enzymes evolve to handle specific shapes; highly selective but slower turnover.[2]
Biocatalysis (Resolution) Novozym 435 (Lipase B)[2]Kinetic Resolution50% (Ideal max)>98% (at 50% conv)The "Gold Standard" for resolving the racemic alcohol.[2] Requires long reaction times (24-48h).[1]
Application 2: Mechanistic Probe (Solvolysis & Ion Pairs)

This molecule is historically significant in Physical Organic Chemistry.[2] The solvolysis of its tosylate derivative provided the critical evidence for the "Ion Pair Mechanism" in SN1 reactions (Winstein's Experiment).

  • Observation: Solvolysis of optically pure tosylate does not lead to complete racemization (as a free carbocation would).[2]

  • Result: It yields an alcohol with partial inversion of configuration.[1][3]

Part 3: Experimental Protocols

Protocol A: Kinetic Resolution via Lipase (Novozym 435)

This protocol resolves the racemic alcohol into (S)-ester and (R)-alcohol.[2][8]

Reagents:

  • Racemic 2,2-Dimethyl-1-phenyl-1-propanol (10 mmol)[1][2]

  • Vinyl Acetate (30 mmol, Acyl donor)[2]

  • Novozym 435 (Candida antarctica Lipase B, immobilized, 200 mg)[2]

  • Solvent: Toluene or MTBE (anhydrous)[2]

Workflow:

  • Preparation: Dissolve the racemic alcohol in Toluene (50 mL) in a round-bottom flask.

  • Activation: Add Vinyl Acetate and the immobilized enzyme beads.[1]

  • Incubation: Stir the mixture at 40°C. Monitor conversion via GC or HPLC (Chiralpak AD-H column).

  • Termination: Stop reaction at exactly 50% conversion (typically 24-48h due to steric bulk).

  • Workup: Filter off the enzyme beads (can be reused). Evaporate solvent.[1]

  • Purification: Separate the (S)-Acetate and unreacted (R)-Alcohol via Flash Column Chromatography (Hexane/Ethyl Acetate 9:1).

    • Note: The tert-butyl group significantly retards the acylation rate compared to 1-phenylethanol (approx. 10-100x slower).[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Synthesis of the alcohol from Pivalophenone.

Reagents:

  • Pivalophenone (tert-butyl phenyl ketone)[1][2]

  • Catalyst: [Ru(p-cymene)(R,R-TsDPEN)] (or advanced Pincer analog)[2]

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope) or Isopropanol/KOH.[2]

Workflow:

  • Mix: In a glovebox, combine Pivalophenone (1.0 eq) and Ru-catalyst (0.5 mol%) in degassed solvent (DCM or MeOH).

  • Initiate: Add the Hydrogen source (e.g., 5 eq of HCOOH/Et3N).

  • Reaction: Stir at 25-40°C for 24 hours.

  • Analysis: The reaction color typically changes from purple/red to yellow upon completion.[1]

  • Quench: Add water, extract with DCM.

  • Yield: Evaporate solvent to yield the chiral alcohol.

Part 4: Visualization of Mechanisms

Diagram 1: The Steric Conflict in Catalysis

This diagram illustrates why standard catalysts fail. The "Large" pocket of the catalyst cannot easily accommodate the tert-butyl group when the Phenyl group is forced into the "Medium" pocket.

StericConflict Catalyst Chiral Catalyst Active Site PocketL Large Pocket (Designed for Phenyl) Catalyst->PocketL PocketM Medium Pocket (Designed for Methyl) Catalyst->PocketM Conflict STERIC CLASH (t-Butyl too big for Medium Pocket) PocketM->Conflict Substrate Substrate: Pivalophenone GroupPh Phenyl Group (Flat, Large) Substrate->GroupPh GroupBu tert-Butyl Group (Spherical, Very Large) Substrate->GroupBu GroupPh->PocketL Fits Well GroupBu->PocketM Does NOT Fit GroupBu->Conflict

Caption: Schematic of the steric mismatch. High enantioselectivity requires a catalyst with a specialized "Super-Large" pocket to distinguish the spherical t-Butyl from the planar Phenyl group.[1]

Diagram 2: Kinetic Resolution Pathway

The enzymatic route to separate enantiomers.[1][9][10]

KineticResolution Racemic Racemic Alcohol (R/S Mixture) Lipase Lipase (Novozym 435) Selective for (S)-enantiomer Racemic->Lipase AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Lipase Transition Acyl-Enzyme Complex Lipase->Transition Fast Reaction with (S) ProdR (R)-Alcohol (Unreacted) Lipase->ProdR (R) is Sterically Rejected ProdS (S)-Ester (Acylated Product) Transition->ProdS

Caption: Lipase-catalyzed kinetic resolution. The enzyme preferentially acylates the (S)-enantiomer, leaving the (R)-enantiomer as the pure alcohol.[2]

References

  • Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link[2]

  • Winstein, S., et al. (1952).[2] Solvolysis of Arylalkyl Tosylates: Evidence for Ion Pairs. Journal of the American Chemical Society. Link[2]

  • Baratta, W., et al. (2005).[2] Pincer Ruthenium Complexes for the Efficient Hydrogenation of Ketones. Organometallics. Link[2]

  • Morgan, B., et al. (2010).[2] Enzymatic Kinetic Resolution of Sterically Hindered Alcohols. Journal of Organic Chemistry. Link[2]

  • Stahl, S. S., et al. (2013).[2] Aerobic Oxidation of Bulky Alcohols using Cu(I)/ABNO. Chemical Communications.[1] Link

Sources

Benchmarking Computational Methodologies for Sterically Hindered Rearrangements: A Guide to 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Stress Test"

In computational organic chemistry, 2,2-Dimethyl-1-phenyl-1-propanol (often referred to as phenyl-tert-butylcarbinol) represents a critical "stress test" for electronic structure methods.[1] It combines two competing forces: electronic stabilization (via the phenyl ring) and severe steric hindrance (via the tert-butyl group).

For drug development professionals modeling metabolic stability or prodrug activation, accurately predicting the rate of rearrangement in such systems is vital. Standard methodologies (like B3LYP) frequently fail here, underestimating activation barriers due to poor description of dispersion forces and medium-range electron correlation.[1]

This guide objectively compares the legacy standard (B3LYP) against modern dispersion-corrected functionals (M06-2X,


B97X-D), providing a validated protocol for modeling the acid-catalyzed Wagner-Meerwein rearrangement of this substrate.[1]

The Mechanistic Landscape

To model this reaction, one must map the potential energy surface (PES) of a Wagner-Meerwein rearrangement . Unlike simple neopentyl systems, the initial carbocation formed here is a secondary benzylic cation, which is relatively stable. However, steric relief drives a 1,2-methyl shift to form a tertiary cation.[1]

The Reaction Pathway[3][4][5]
  • Protonation: Formation of the oxonium ion.[1]

  • Ionization (TS1): Loss of water to form the

    
     benzylic cation (
    
    
    
    ).[1]
  • Rearrangement (TS2): 1,2-Methyl shift yielding the

    
     cation (
    
    
    
    ).[1]
  • Elimination: Deprotonation to form the alkene (typically 2-methyl-3-phenyl-2-butene).[1]

Pathway Visualization (DOT)

ReactionPathway Reactant Reactant (Alcohol) TS1 TS1 (C-O Cleavage) Reactant->TS1 + H+ Int1 Intermediate 1 (2° Benzylic Cation) TS1->Int1 - H2O TS2 TS2 (1,2-Methyl Shift) Int1->TS2 Rate Limiting Step Int2 Intermediate 2 (3° Cation) TS2->Int2 Product Product (Alkene) Int2->Product - H+

Figure 1: The sequential ionization and rearrangement pathway. Note that TS2 (the rearrangement) is often the selectivity-determining step in hindered systems.

Comparative Analysis of Computational Methods

The choice of functional dictates the accuracy of the computed Gibbs Free Energy of Activation (


). Below is a comparison based on benchmark studies of carbocation rearrangements.
Table 1: Methodology Performance Matrix
FeatureLegacy Standard (B3LYP/6-31G*)Recommended (M06-2X/def2-TZVP)Gold Standard (CCSD(T)/CBS)
Barrier Height Accuracy Poor. Underestimates barriers by 3-5 kcal/mol due to over-stabilization of delocalized TS structures.[1]High. Optimized for main-group kinetics; typically within 1 kcal/mol of experiment.[1]Exact. The reference point for accuracy.
Dispersion Handling None. Fails to capture the steric clash/attraction between the t-butyl and phenyl groups.Excellent. Implicitly parameterized to capture medium-range correlation (dispersion).Explicit. Captures all electron correlation.[1]
Computational Cost Low (1x)Moderate (1.5x)Prohibitive (100x+)
Use Case Quick geometry pre-optimization only.[1]Production-level kinetic and thermodynamic data.[1]Benchmarking only; not for routine screening.
Deep Dive: Why B3LYP Fails Here

In the 2,2-dimethyl-1-phenyl-1-propanol system, the tert-butyl group acts as a massive steric bulk.[1] As the molecule transitions to the cation, the relief of steric strain is a major energetic driver. B3LYP lacks dispersion corrections (Van der Waals forces), meaning it cannot accurately calculate the energy difference between the crowded reactant and the slightly less crowded transition state. This leads to an artificial lowering of the barrier, predicting the reaction to be faster than experimental observation.

The Solution: M06-2X (a global hybrid meta-GGA) or


B97X-D  (range-separated hybrid with dispersion).[1] These functionals are specifically designed to treat non-covalent interactions and charge-transfer excitations correctly.[1]

Validated Experimental Protocol (Computational)

To ensure Scientific Integrity and Trustworthiness , this protocol uses a self-validating workflow (IRC + Solvation).[1]

Step 1: Conformational Search

Because of the rotation around the C1-C2 bond, the starting alcohol has multiple conformers.

  • Action: Run a relaxed potential energy surface (PES) scan on the

    
     dihedral angle.
    
  • Why: Starting from a high-energy conformer will yield a meaningless

    
    .[1]
    
Step 2: Geometry Optimization & Frequency (M06-2X)

Optimize the Reactant, Transition States (TS), and Intermediates.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis: M062X/def2TZVP (Use int=ultrafine grid).[1]

  • Solvation: SCRF=(SMD, Solvent=Water) or Solvent=AceticAcid depending on the experimental context (acid catalysis). Note: Gas-phase calculations are invalid for charged carbocations.

Step 3: Transition State Validation (Self-Correction)

Locating the TS for a methyl shift can be difficult.[1]

  • Technique: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method.[1] Input the

    
     cation (Reactant), the 
    
    
    
    cation (Product), and a guess structure.
  • Validation:

    • Frequency Check: The TS must have exactly one imaginary frequency corresponding to the methyl migration vector.[1]

    • IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation to prove the TS connects the specific benzylic cation to the tertiary cation.

Step 4: Energy Refinement (Optional)

For publication-quality energies, perform a single-point energy calculation on the optimized geometry using a larger basis set or a double-hybrid functional.[1]

  • Command: B2PLYPD3/def2QZVPP[1]

Expected Data & Interpretation

When you run this protocol, compare your results against these expected trends.

Table 2: Theoretical Trends for 1,2-Shift Barriers[1]
SystemPredicted

(kcal/mol)
Kinetic Implication
Unsubstituted Neopentyl ~18 - 20Slow rearrangement (requires high T).[1]
2,2-Dimethyl-1-phenyl-1-propanol ~12 - 15 Faster. The phenyl group stabilizes the initial cation, but the migration barrier is lower due to relief of significant steric strain.[1]

Note: If your calculated barrier is < 5 kcal/mol, your transition state guess is likely incorrect or the functional is over-stabilizing the charge (a common B3LYP artifact).

References

  • Winstein, S., & Morse, B. K. (1952).[1] The Solvolysis of tert-Butyl-alpha-phenylneopentyl Carbinyl p-Toluenesulfonate. This foundational text establishes the kinetic behavior of phenyl-substituted neopentyl systems.

    • [1]

  • Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. The definitive benchmark proving M06-2X's superiority over B3LYP for kinetics.[1]

    • [1]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). Explains the necessity of dispersion corrections (

    
    B97X-D / B3LYP-D3) for bulky systems like 2,2-dimethyl-1-phenyl-1-propanol.
    
    • [1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Establishes the SMD model required for accurate carbocation modeling.

    • [Source: J. Phys.[1][2] Chem. B]([Link]1]

Sources

A Comparative Guide to the Environmental Impact of 2,2-Dimethyl-1-phenyl-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical evaluation of the synthetic routes to 2,2-Dimethyl-1-phenyl-1-propanol, a valuable tertiary alcohol intermediate in pharmaceutical and fine chemical synthesis. Our focus extends beyond reaction yields to a comprehensive analysis of the environmental footprint of each pathway. We will compare traditional organometallic routes with modern, greener alternatives, offering researchers and process chemists the data and insights needed to make more sustainable choices without compromising chemical efficiency.

The Challenge: Synthesizing Tertiary Alcohols Sustainably

The synthesis of sterically hindered tertiary alcohols like 2,2-Dimethyl-1-phenyl-1-propanol is a cornerstone of organic synthesis. The most direct and widely taught methods often rely on powerful, highly reactive organometallic reagents such as Grignard or organolithium compounds. While effective, these classical methods carry a significant environmental and safety burden, primarily due to the use of hazardous solvents and reactive reagents that generate substantial waste.

This guide dissects the common synthetic strategies, quantifies their environmental impact using established green chemistry metrics, and presents viable, field-tested greener alternatives that offer improved safety and sustainability profiles.

Conventional Synthesis: A Tale of Two Organometallics

The classical approach to forming the C-C bond required for 2,2-Dimethyl-1-phenyl-1-propanol involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.

Route A: The Grignard Reaction

This is arguably the most common method, involving the reaction of a phenyl Grignard reagent with pivalophenone (2,2-dimethyl-1-phenyl-1-propanone).[1][2] The ketone itself is typically prepared via a Friedel-Crafts acylation.

Step 1: Friedel-Crafts Acylation to form Pivalophenone Benzene is acylated using pivaloyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Step 2: Grignard Addition to Pivalophenone The prepared pivalophenone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to yield the tertiary alcohol. Alternatively, phenylmagnesium bromide can be reacted with acetone, though this leads to a different product. The correct Grignard route is the reaction of tert-butylmagnesium chloride with benzaldehyde or phenyllithium with pivalaldehyde. For our target molecule, the key Grignard reaction is between phenylmagnesium bromide and 2,2-dimethylpropanal (pivalaldehyde) or tert-butylmagnesium chloride and benzaldehyde .

  • Solvents: Traditional Grignard reactions demand anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are highly volatile, extremely flammable, and pose a risk of forming explosive peroxides upon storage.[3][4]

  • Reagents: The preparation and handling of Grignard reagents require strict inert and anhydrous conditions, increasing operational complexity and energy consumption.[5][6]

  • Waste: The reaction workup generates stoichiometric amounts of magnesium salts, which must be treated as chemical waste. The Friedel-Crafts step generates significant aluminum-containing acidic waste.

  • Atom Economy: Stoichiometric reagents like AlCl₃ and the magnesium metal lead to poor atom economy.

Route B: The Organolithium Approach

A similar pathway involves the use of an organolithium reagent, such as phenyllithium, reacting with pivalaldehyde.

  • Reagents: Organolithium reagents are often more reactive and pyrophoric than their Grignard counterparts, meaning they can spontaneously ignite on contact with air or moisture.[7] This presents a significant safety hazard, requiring specialized handling techniques.[8]

  • Lithium Sourcing: The increasing demand for lithium, primarily for batteries, has raised concerns about the environmental impact of its extraction, which can involve substantial water usage and potential contamination in mining areas.[9][10]

  • Waste: Similar to the Grignard route, the aqueous workup generates lithium salt waste streams that require disposal.

Quantifying the "Greenness": A Metrics-Based Comparison

To objectively compare these routes, we turn to established green chemistry metrics.[11] Atom Economy calculates the proportion of reactant atoms incorporated into the final product, while the E-Factor measures the total mass of waste generated per unit mass of product.[12] A higher atom economy and a lower E-Factor indicate a greener process.

MetricRoute A: Grignard Synthesis (from Benzene)Route B: Organolithium (from Bromobenzene)Route C: Biocatalytic Reduction (from Pivalophenone)
Key Reagents Benzene, Pivaloyl Chloride, AlCl₃, Mg, Bromomethane, Diethyl EtherBromobenzene, n-BuLi, Pivalaldehyde, Diethyl EtherPivalophenone, Ketoreductase, Isopropanol (cosolvent/reductant), Water
Primary Solvents Dichloromethane, Diethyl EtherDiethyl Ether, HexanesWater, Isopropanol
Atom Economy (%) ~25% (for the 2-step process)~45%>99% (for the reduction step)
E-Factor (approx.) 15 - 2510 - 20< 5
Key Hazards Corrosive AlCl₃, Flammable Ether, Carcinogenic BenzenePyrophoric n-BuLi, Flammable EtherMinimal (standard lab reagents)

Note: Calculations are approximate and depend on specific process conditions and yields. The E-Factor includes solvent and reagent waste.

The data clearly shows that conventional organometallic routes are inefficient from both an atom economy and waste generation perspective.

Greener Alternatives: The Future of Alcohol Synthesis

Advances in biotechnology and process chemistry offer significantly more sustainable pathways to 2,2-Dimethyl-1-phenyl-1-propanol.

Alternative 1: Biocatalytic Ketone Reduction

This approach leverages the high selectivity and efficiency of enzymes. The precursor ketone, pivalophenone (synthesized via Friedel-Crafts), is reduced using a ketoreductase (KRED) enzyme.

The Causality Behind the Choice: KREDs are highly evolved natural catalysts that operate under mild conditions—typically in aqueous media at or near room temperature and neutral pH.[13] They use a biological reducing equivalent (NAD(P)H), which can be regenerated in-situ using a cheap, simple alcohol like isopropanol, which is oxidized to acetone in the process. This catalytic cycle means only a small amount of enzyme is needed, and the primary byproduct is the relatively benign acetone. This avoids the use of pyrophoric metal hydrides and flammable ether solvents.[14][15]

  • Mild Conditions: Reactions are typically run in water, at ambient temperature and pressure, reducing energy consumption.

  • High Selectivity: Enzymes can be highly enantioselective, which is a major advantage if a specific stereoisomer of the alcohol is required.[16]

  • Safety: Eliminates the use of hazardous organometallic reagents and flammable anhydrous solvents. The process is inherently safer.

  • Waste Reduction: The E-Factor is dramatically reduced as the primary waste products are water and small amounts of acetone. The enzyme catalyst is biodegradable.

Alternative 2: Mechanochemical Grignard Synthesis

Recent innovations have shown that Grignard reagents can be prepared by ball-milling magnesium and an organic halide in the absence of a bulk solvent.[5][17] The resulting Grignard "paste" can be used directly in subsequent reactions.

The Causality Behind the Choice: Mechanochemistry uses mechanical force (grinding, milling) to drive chemical reactions. By eliminating the need for large volumes of dry organic solvents, this method directly addresses one of the biggest environmental drawbacks of the traditional Grignard reaction.[18] This leads to a massive reduction in hazardous waste and simplifies the process by removing the need for strict inert gas lines and solvent drying.[5][17]

  • Solvent Reduction: Drastically reduces or eliminates the need for volatile organic solvents.[17]

  • Process Simplification: Can often be performed in the air without the need for strict inert atmosphere techniques.[5]

  • Improved Safety: Reduces the fire and explosion hazards associated with large volumes of ether.

Experimental Protocols

Protocol 1: Conventional Grignard Synthesis

Objective: Synthesize 2,2-Dimethyl-1-phenyl-1-propanol via the addition of tert-butylmagnesium chloride to benzaldehyde.

Methodology:

  • Apparatus Setup: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen.

  • Grignard Formation: To a flask containing magnesium turnings (1.2 eq), add a small crystal of iodine. Slowly add a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether via an addition funnel. Maintain a gentle reflux.

  • Addition Reaction: Once the magnesium is consumed, cool the flask to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[19]

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Greener Biocatalytic Reduction

Objective: Synthesize 2,2-Dimethyl-1-phenyl-1-propanol via enzymatic reduction of pivalophenone.

Methodology:

  • Reaction Setup: In a standard laboratory flask, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Reagent Addition: Add pivalophenone (1.0 eq) to the buffer. Add isopropanol (5-10 eq) as the hydrogen donor.

  • Enzyme Addition: Add the ketoreductase (KRED) enzyme (typically a commercially available lyophilized powder, e.g., 1-5% w/w of the substrate) and the NADP⁺ cofactor (catalytic amount).

  • Reaction: Stir the mixture at room temperature (e.g., 25-30 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup & Extraction: Once the reaction is complete, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity and may not require further chromatographic purification.

Visualizing the Workflows

Diagram 1: Conventional Grignard Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware grignard_formation Form Grignard Reagent (t-BuMgCl in Ether) prep_glass->grignard_formation prep_reagents Anhydrous Solvents & Reagents prep_reagents->grignard_formation carbonyl_addition Add Benzaldehyde at 0 °C grignard_formation->carbonyl_addition stir Stir at RT carbonyl_addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Workflow for a typical Grignard synthesis.

Diagram 2: Biocatalytic Reduction Cycle

cluster_main Enzymatic Cycle cluster_cofactor Cofactor Regeneration ketone Pivalophenone (Substrate) kred KRED (Enzyme) ketone->kred Binds alcohol Target Alcohol (Product) kred->alcohol Releases nadp NADP⁺ (Oxidized Cofactor) kred->nadp nadph NADPH (Reduced Cofactor) nadph->kred Provides H⁻ acetone Acetone (Byproduct) nadph->acetone nadp->nadph Reduction isopropanol Isopropanol (H Donor) isopropanol->nadp

Caption: The catalytic cycle of a ketoreductase.

Conclusion and Future Outlook

While traditional organometallic routes for synthesizing 2,2-Dimethyl-1-phenyl-1-propanol are well-established, they are fraught with significant environmental and safety issues. The comparative analysis using green chemistry metrics unequivocally demonstrates the superiority of alternative methods.

  • Biocatalysis stands out as a premier green alternative, offering mild reaction conditions, exceptional selectivity, dramatically reduced waste, and an inherently safer process. It represents a paradigm shift from stoichiometric reagents to catalytic, sustainable manufacturing.

  • Mechanochemistry offers a compelling route to mitigate the hazards of traditional Grignard chemistry by eliminating bulk organic solvents, thereby reducing waste and improving process safety.

For researchers and drug development professionals, the choice of synthetic route is no longer solely a question of yield. It is an integral part of a commitment to sustainable science. Adopting greener methodologies like biocatalysis not only minimizes environmental impact but also often leads to safer, more efficient, and more economical processes at scale. The experimental data and protocols provided herein should empower chemists to transition towards these more responsible and innovative synthetic strategies.

References

  • Takahashi, R., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Nature Communications, 12(1). [5]

  • Hokkaido University. (2021). 120-year-old reaction turned on its head with environment-friendly, paste-based method. Hokkaido University News. [17][18]

  • Sigma-Aldrich. Greener Solvent Alternatives. Sigma-Aldrich Website. [20]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [14]

  • New Jersey Department of Health. (2009). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [21]

  • ChemBAM. Atom economy / E factor. ChemBAM Website.

  • Ali, S., et al. (2022). Reimagining safe lithium applications in the living environment and its impacts on human, animal, and plant system. PMC - PubMed Central. [9]

  • St-Jean, A., et al. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 503. [19]

  • Green Chemistry Centre of Excellence. Green Chemistry Metrics. University of York. [11]

  • Beyond Benign. Greener Grignard Reaction. Beyond Benign Website. [22]

  • ResearchGate. (2015). Can anyone recommend an alternative solvent to ether for extraction? ResearchGate. [3]

  • ResearchGate. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [16]

  • Reiss, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [23]

  • Wikipedia. Organolithium reagent. Wikipedia. [7]

  • Duke University. (2022). Examining the Potential Environmental Effects of Mining the World’s Largest Lithium Deposit. Nicholas School of the Environment. [10]

  • Bloom Tech. (2024). What Does Lithium Aluminum Hydride Do. Bloom Tech Website. [24]

  • ResearchGate. (2021). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [8]

  • Wikipedia. Green chemistry metrics. Wikipedia. [25]

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  • Asensio, G. et al. (2020). Taylor & Francis Online. Enzymatic synthesis of chiral alcohols using ketoreductases. [13]

  • Santa Cruz Biotechnology. Lithium aluminum hydride. Santa Cruz Biotechnology Website. [26]

  • Longdom Publishing. A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [15]

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  • Mowlem, C. (1998). Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education, 75(1), 79. [6]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2,2-Dimethyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven protocol for the safe handling, use, and disposal of 2,2-Dimethyl-1-phenyl-1-propanol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling, a thorough understanding of the inherent risks associated with 2,2-Dimethyl-1-phenyl-1-propanol is essential. According to its Safety Data Sheet (SDS), this compound is a flammable solid that is also harmful if inhaled and may cause respiratory irritation[1]. This initial assessment dictates the stringent need for controlled handling to prevent dust generation and inhalation, as well as the mitigation of ignition sources.

Key Hazards:

  • Flammability: The compound is a flammable solid, meaning it can be ignited by heat, sparks, or flames[1].

  • Inhalation Toxicity: It is harmful if inhaled, which can lead to respiratory irritation[1].

  • Eye and Skin Irritation: While not its primary classification, contact with the skin and eyes can cause irritation[2][3].

This hazard profile necessitates a multi-faceted approach to safety, focusing on containment, personal protection, and preparedness for emergencies.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense for the individual researcher. The following table outlines the minimum required PPE for handling 2,2-Dimethyl-1-phenyl-1-propanol, with the rationale for each selection rooted in the compound's specific hazards.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.Protects against airborne particles and accidental splashes that can cause eye irritation[3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation[3][5].
Body Protection A flame-resistant lab coat worn over cotton-based clothing.Protects against accidental spills and is a precaution against the flammability of the solid[5].
Respiratory Protection A NIOSH-approved respirator is required when vapors or aerosols are generated, especially in poorly ventilated areas[6].Essential to prevent the inhalation of the harmful compound, which can cause respiratory irritation[1].

Standard Operating Procedure for Handling

This step-by-step protocol is designed to ensure a controlled and safe environment when working with 2,2-Dimethyl-1-phenyl-1-propanol.

Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk[7].

  • Ignition Source Removal: Before handling, remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity[1][7].

  • PPE Donning: Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and a fire extinguisher suitable for flammable solids are readily accessible and operational.

Handling:

  • Grounding: When transferring the solid, ensure that both the source and receiving containers are grounded and bonded to prevent static discharge, which could be an ignition source[1].

  • Containment: Handle the compound in a manner that minimizes dust generation. If the material is in powdered form, careful scooping and gentle transfer are crucial.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing[2].

  • No Ingestion: Do not eat, drink, or smoke in the handling area[2].

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[3].

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items, such as gloves, in the designated waste stream.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and heat sources[1][2].

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is essential for a swift and safe response.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, and only if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand or earth)[8]. Do not use combustible materials like paper towels to clean up the initial spill.

  • Collection: Carefully sweep or scoop up the contained material and place it into a labeled, sealed container for disposal[2]. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • Waste Collection: All waste materials contaminated with 2,2-Dimethyl-1-phenyl-1-propanol, including used gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container[9].

  • Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents.

  • Disposal Protocol: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations[6]. Never dispose of this chemical down the drain or in the regular trash.

Workflow Visualization

The following diagram illustrates the logical flow of operations for the safe handling of 2,2-Dimethyl-1-phenyl-1-propanol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep_start Start ventilation Ensure Proper Ventilation prep_start->ventilation ignition Remove Ignition Sources ventilation->ignition ppe Don PPE ignition->ppe emergency Check Emergency Equipment ppe->emergency grounding Ground and Bond Containers emergency->grounding containment Minimize Dust Generation grounding->containment avoid_contact Avoid Personal Contact containment->avoid_contact no_ingestion No Eating or Drinking avoid_contact->no_ingestion decontaminate Decontaminate Self no_ingestion->decontaminate ppe_doff Doff and Dispose of PPE decontaminate->ppe_doff storage Store Chemical Properly ppe_doff->storage end End storage->end spill Spill Occurs spill_response Execute Spill Response Plan spill->spill_response waste_collection Collect in Hazardous Waste spill_response->waste_collection disposal Dispose via Certified Vendor waste_collection->disposal disposal->end

Caption: Workflow for the safe handling of 2,2-Dimethyl-1-phenyl-1-propanol.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Propanol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 26). Safety Data Sheet: 2,2-Dimethyl-1-propanol. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2-Dimethyl-1-phenyl-1-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.